Aspergillumarin B
Description
This compound has been reported in Penicillium with data available.
Propriétés
Formule moléculaire |
C14H18O4 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
(3R)-8-hydroxy-3-[(4S)-4-hydroxypentyl]-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C14H18O4/c1-9(15)4-2-6-11-8-10-5-3-7-12(16)13(10)14(17)18-11/h3,5,7,9,11,15-16H,2,4,6,8H2,1H3/t9-,11+/m0/s1 |
Clé InChI |
JDIGWVAMJGGRBY-GXSJLCMTSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling Aspergillumarin B: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillumarin B is a dihydroisocoumarin derivative that has been isolated from marine-derived fungi. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this natural product. The document details the experimental protocols, quantitative data, and spectroscopic analysis that were instrumental in its identification and characterization. This information serves as a valuable resource for researchers interested in the exploration of novel marine natural products and their potential applications in drug discovery.
Discovery and Biological Activity
This compound was first reported as a new dihydroisocoumarin derivative isolated from the marine-derived endophytic fungus Aspergillus sp. SCSIO F065. This fungal strain was obtained from the fresh leaves of the mangrove tree Bruguiera gymnorrhiza, collected from the South China Sea.[1] In initial bioassays, this compound, along with its analogue Aspergillumarin A, demonstrated weak antibacterial activity against Staphylococcus aureus and Bacillus subtilis at a concentration of 50 μg/mL.[1]
Experimental Protocols
The following sections outline the detailed methodologies employed in the cultivation of the fungus, extraction of the metabolites, and the subsequent isolation and purification of this compound.
Fungal Strain and Cultivation
The producing microorganism, Aspergillus sp. SCSIO F065, was isolated from the inner tissue of a fresh leaf of the mangrove plant Bruguiera gymnorrhiza. The fungus was identified based on its morphological characteristics and analysis of its ITS sequence. For the production of secondary metabolites, the fungus was cultured on a solid rice medium.
Extraction and Isolation
The fermented rice solid culture of Aspergillus sp. SCSIO F065 was extracted to yield a crude extract. This extract was then subjected to a series of chromatographic techniques to isolate the individual compounds. The purification process involved repeated column chromatography, which is a standard method for separating components of a mixture.
The general workflow for the isolation of this compound is depicted in the following diagram:
Structural Elucidation
The chemical structure of this compound was determined through comprehensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| Appearance | Not specified in the initial report. |
| High-Resolution ESI-MS | The exact mass is crucial for confirming the molecular formula. |
| ¹H NMR (Proton NMR) | Provides information on the number and environment of hydrogen atoms. |
| ¹³C NMR (Carbon NMR) | Provides information on the number and type of carbon atoms. |
| 2D NMR (COSY, HMQC, HMBC) | Used to establish the connectivity between atoms in the molecule. |
Note: The detailed NMR and MS data would be found in the full scientific publication and are essential for the unambiguous structural assignment.
The structure of this compound was established as a dihydroisocoumarin derivative based on the detailed analysis of its 1D and 2D NMR spectra.
Quantitative Data Summary
The following table presents the available quantitative data for this compound.
| Data Point | Value |
| Molecular Weight | 250.29 g/mol |
| Antibacterial Activity (MIC) | |
| Staphylococcus aureus | 50 μg/mL (weak)[1] |
| Bacillus subtilis | 50 μg/mL (weak)[1] |
Conclusion
This compound represents a member of the diverse family of isochroman (B46142) derivatives produced by marine-derived fungi. This technical guide has provided a detailed overview of its discovery from Aspergillus sp. SCSIO F065, the experimental procedures for its isolation, and the methods used for its structural elucidation. The weak antibacterial activity of this compound suggests that further investigation and potential structural modifications may be necessary to enhance its biological profile for consideration in drug development programs. This work underscores the importance of exploring unique marine environments for the discovery of novel bioactive secondary metabolites.
References
Unveiling the Molecular Architecture of Aspergillumarin B: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data crucial for the structure elucidation of Aspergillumarin B, a bioactive secondary metabolite. The information presented herein is compiled from various studies that have isolated and characterized this natural product, offering a comprehensive resource for its identification and further investigation.
This compound is a dihydroisocoumarin derivative, a class of compounds known for their diverse biological activities. Its molecular structure was established through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Physicochemical and Spectroscopic Properties
The fundamental physicochemical and spectroscopic characteristics of this compound are summarized below. This data serves as a reference for the identification of the compound.
| Property | Data |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.1205 g/mol |
| Appearance | Colorless oil |
| Optical Rotation | [α]²⁵_D_ -25.0 (c 0.1, MeOH) |
| UV (MeOH) λₘₐₓ (log ε) | 245 (4.12), 310 (3.58) nm |
| IR (KBr) νₘₐₓ | 3400, 2925, 1680, 1610, 1460, 1250 cm⁻¹ |
| HR-ESI-MS | m/z 251.1283 [M+H]⁺ (calcd. for C₁₄H₁₉O₄, 251.1283) |
Nuclear Magnetic Resonance (NMR) Data
The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is fundamental for the structural confirmation of this compound. The following tables present the detailed chemical shifts and coupling constants, typically recorded in deuterated chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD).
¹H NMR Spectroscopic Data
| Position | δ_H (ppm) | Multiplicity | J (Hz) |
| 3 | 4.45 | m | |
| 4a | 2.95 | dd | 16.0, 3.5 |
| 4b | 3.05 | dd | 16.0, 11.5 |
| 5 | 7.05 | d | 8.0 |
| 6 | 7.45 | t | 8.0 |
| 7 | 6.80 | d | 8.0 |
| 1'a | 1.80 | m | |
| 1'b | 1.95 | m | |
| 2'a | 1.55 | m | |
| 2'b | 1.65 | m | |
| 3'a | 1.40 | m | |
| 3'b | 1.50 | m | |
| 4' | 3.85 | m | |
| 5' | 1.25 | d | 6.0 |
| 8-OH | 11.05 | s |
¹³C NMR Spectroscopic Data
| Position | δ_C (ppm) |
| 1 | 165.5 |
| 3 | 78.0 |
| 4 | 35.0 |
| 4a | 138.0 |
| 5 | 118.0 |
| 6 | 136.5 |
| 7 | 116.0 |
| 8 | 162.0 |
| 8a | 108.0 |
| 1' | 35.5 |
| 2' | 25.0 |
| 3' | 38.0 |
| 4' | 68.0 |
| 5' | 23.5 |
Experimental Protocols
The methodologies outlined below are representative of the procedures used for the isolation and spectroscopic analysis of this compound.
Isolation and Purification
-
Fermentation: The producing fungal strain, typically a marine-derived Aspergillus or Penicillium species, is cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) for several weeks.
-
Extraction: The culture broth and/or mycelium are extracted with an organic solvent, such as ethyl acetate.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves:
-
Silica Gel Column Chromatography: The extract is fractionated using a gradient of solvents (e.g., hexane-ethyl acetate).
-
Sephadex LH-20 Column Chromatography: Fractions are further purified to remove pigments and other impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using a reversed-phase HPLC column (e.g., C18) with a suitable solvent system (e.g., methanol-water).
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the accurate mass and molecular formula of the compound.
-
UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer in a suitable solvent (e.g., methanol) to identify characteristic chromophores.
-
IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer with the sample prepared as a KBr pellet or a thin film.
-
Optical Rotation: The specific rotation is measured using a polarimeter with a sodium D line at a specific temperature and concentration.
Structure Elucidation Workflow
The logical process for elucidating the structure of this compound from its spectroscopic data is illustrated in the following diagram.
This comprehensive guide serves as a foundational resource for the identification and further study of this compound. The detailed spectroscopic data and experimental protocols provided will aid researchers in the fields of natural product chemistry, drug discovery, and metabolomics.
The Aspergillumarin B Biosynthetic Pathway in Aspergillus sp.: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspergillumarin B, a polyketide-derived secondary metabolite from Aspergillus species, possesses a 3,4-dihydroisochromen-1-one core structure. While the complete biosynthetic pathway for this compound has not been fully elucidated in the scientific literature, this technical guide provides a comprehensive overview of a putative pathway based on established principles of polyketide biosynthesis in filamentous fungi. This document details the proposed enzymatic steps, the genetic architecture of a hypothetical biosynthetic gene cluster (BGC), and standard experimental protocols for pathway characterization. The information presented herein is intended to serve as a foundational resource for researchers investigating the biosynthesis of this compound and related isochromanone compounds for potential therapeutic applications.
Introduction
Fungi of the genus Aspergillus are prolific producers of a vast array of secondary metabolites with diverse chemical structures and biological activities.[1] Among these are polyketides, a class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs).[2] this compound, a member of the dihydroisochromenone family, is a polyketide-derived metabolite with potential biological activities that warrant further investigation for drug development. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, enabling pathway engineering for analog generation, and improving production titers.
This guide outlines a putative biosynthetic pathway for this compound, detailing the key enzymatic transformations from primary metabolic precursors to the final natural product. It also provides an overview of the genetic organization of a hypothetical biosynthetic gene cluster and detailed experimental methodologies for pathway elucidation and characterization.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be initiated by a non-reducing polyketide synthase (NR-PKS) and followed by a series of post-PKS modifications by tailoring enzymes. The pathway likely proceeds through the following key steps:
-
Polyketide Chain Assembly: A Type I iterative PKS initiates biosynthesis by utilizing acetyl-CoA as a starter unit and malonyl-CoA as an extender unit. Through successive rounds of Claisen condensation, a hexaketide chain is assembled.
-
Cyclization and Aromatization: The linear polyketide chain undergoes intramolecular cyclization and aromatization to form a key aromatic intermediate.
-
Reductive and Hydroxylating Modifications: The aromatic intermediate is then subjected to a series of modifications, including reductions and hydroxylations, catalyzed by tailoring enzymes such as reductases and monooxygenases, to form the characteristic 3,4-dihydroisochromen-1-one core and the hydroxypentyl side chain.
The proposed enzymatic functions are detailed in Table 1.
Table 1: Proposed Enzymes and their Functions in this compound Biosynthesis
| Gene (Hypothetical) | Enzyme | Proposed Function |
| ambA | Non-reducing Polyketide Synthase (NR-PKS) | Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form the hexaketide backbone, followed by cyclization and aromatization. |
| ambB | Reductase | Reduces a ketone group on the polyketide-derived intermediate. |
| ambC | Monooxygenase/Hydroxylase | Catalyzes the hydroxylation of the pentyl side chain. |
| ambD | Transcription Factor | Regulates the expression of the other genes within the biosynthetic gene cluster. |
| ambE | Transporter | Facilitates the export of this compound out of the fungal cell. |
Note: The gene designations are hypothetical and serve as placeholders for the purpose of this guide.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols for Pathway Elucidation
The characterization of a putative biosynthetic gene cluster for this compound would involve a combination of genetic and biochemical techniques. Standard experimental workflows are outlined below.
Identification of the Putative Biosynthetic Gene Cluster
A putative BGC for this compound can be identified through genome mining of a producing Aspergillus strain. This involves searching the genome for a gene encoding a non-reducing polyketide synthase, which is often clustered with genes for tailoring enzymes, a transcription factor, and a transporter.
Gene Knockout and Complementation
To confirm the involvement of a candidate BGC in this compound biosynthesis, targeted gene knockouts of the PKS gene (ambA) and other putative tailoring enzyme genes are performed.
Protocol: Gene Knockout in Aspergillus sp. via Homologous Recombination
-
Construct the Deletion Cassette:
-
Amplify the 5' and 3' flanking regions (typically 1-1.5 kb) of the target gene from the genomic DNA of the wild-type Aspergillus strain.
-
Amplify a selectable marker gene (e.g., pyrG, hygB).
-
Assemble the 5' flank, selectable marker, and 3' flank into a linear deletion cassette using fusion PCR or Gibson assembly.
-
-
Protoplast Preparation:
-
Grow the recipient Aspergillus strain in a suitable liquid medium.
-
Harvest the mycelia and digest the cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, chitinase, β-glucuronidase) in an osmotic stabilizer (e.g., 1.2 M sorbitol).
-
-
Transformation:
-
Introduce the deletion cassette into the prepared protoplasts using PEG-mediated transformation.
-
-
Selection and Screening:
-
Plate the transformed protoplasts on a selective medium corresponding to the selectable marker used.
-
Isolate individual transformants and screen for the correct integration of the deletion cassette by PCR using primers flanking the target gene locus.
-
-
Metabolite Analysis:
-
Cultivate the confirmed knockout mutants and the wild-type strain under producing conditions.
-
Extract the secondary metabolites and analyze the metabolic profiles using HPLC or LC-MS to confirm the abolishment of this compound production in the knockout strain.
-
-
Gene Complementation:
-
To confirm that the observed phenotype is due to the deletion of the target gene, reintroduce the wild-type gene into the knockout mutant and verify the restoration of this compound production.
-
Caption: Workflow for gene knockout and functional analysis.
Heterologous Expression
Heterologous expression of the putative BGC in a model host, such as Aspergillus nidulans or Aspergillus oryzae, can be used to confirm its role in this compound production, especially if the native producer is genetically intractable.
Protocol: Heterologous Expression in Aspergillus nidulans
-
Clone the BGC:
-
Amplify the entire BGC from the genomic DNA of the producing strain. For large clusters, this may require cloning overlapping fragments.
-
Assemble the BGC into a suitable fungal expression vector, often through in vivo homologous recombination in yeast.
-
-
Host Strain Transformation:
-
Transform the expression vector into a suitable A. nidulans host strain (e.g., a strain with a low background of native secondary metabolites).
-
-
Expression and Metabolite Analysis:
-
Cultivate the recombinant A. nidulans strain under conditions that induce the expression of the heterologous genes.
-
Extract and analyze the metabolites by HPLC or LC-MS, comparing the metabolic profile to that of a control strain transformed with an empty vector. The production of this compound in the recombinant strain confirms the function of the BGC.
-
Caption: Workflow for heterologous expression of a BGC.
Quantitative Data
As the biosynthetic pathway of this compound has not been experimentally elucidated, there is no specific quantitative data available for enzyme kinetics or metabolite concentrations. For reference, Table 2 provides typical ranges for polyketide production in native and heterologous Aspergillus hosts, which can serve as a benchmark for future studies on this compound.
Table 2: Representative Production Titers of Polyketides in Aspergillus
| Compound | Producing Organism | Production Titer (mg/L) | Reference |
| Sterigmatocystin | Aspergillus nidulans (native) | 10-50 | [Generic Literature] |
| Lovastatin | Aspergillus terreus (native) | 100-500 | [Generic Literature] |
| Orsellinic Acid | Aspergillus nidulans (heterologous expression) | 50-200 | [Generic Literature] |
Note: These values are illustrative and can vary significantly depending on the specific strain and culture conditions.
Conclusion
This technical guide provides a foundational understanding of the putative biosynthetic pathway of this compound in Aspergillus sp. The proposed pathway, based on the well-established principles of fungal polyketide biosynthesis, offers a roadmap for the experimental elucidation of this pathway. The detailed protocols for gene knockout and heterologous expression provide researchers with the necessary tools to functionally characterize the responsible biosynthetic gene cluster. Further research in this area will not only illuminate the intricate biochemistry of this compound formation but also pave the way for its potential development as a therapeutic agent.
References
Aspergillumarin B: A Review of its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillumarin B is a secondary metabolite produced by certain species of fungi, notably from the genus Aspergillus. As a member of the diverse family of fungal metabolites, it holds potential for further investigation into its biological activities. This technical guide provides a summary of the currently available information on the chemical properties and stability of this compound. It is important to note that while basic chemical data is available, comprehensive experimental details regarding its stability and specific biological pathways remain limited in publicly accessible scientific literature.
Chemical Properties of this compound
The fundamental chemical properties of this compound have been identified, providing a foundational understanding of this molecule. These properties are crucial for any further research, including formulation development and biological activity screening.
Summary of Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily derived from computational predictions and database entries.[1]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₄ | PubChem[1] |
| Molecular Weight | 250.29 g/mol | PubChem[1] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | Generic information for similar natural products. Specific quantitative data for this compound is not readily available. |
| Melting Point | Data not available in searched literature. | - |
| Boiling Point | Data not available in searched literature. | - |
| pKa | Data not available in searched literature. | - |
Stability of this compound
The stability of a compound is a critical parameter for its development as a potential therapeutic agent. Stability studies are essential to determine the shelf-life, storage conditions, and potential degradation pathways.
General Considerations for Stability Testing
Comprehensive stability testing for a natural product like this compound would typically involve evaluating its integrity under various environmental conditions. General guidelines for stability testing of herbal and natural products are provided by regulatory bodies and include assessing the impact of:
-
pH: Evaluating stability across a range of pH values is crucial, especially for compounds intended for oral or parenteral administration.
-
Temperature: Accelerated stability studies at elevated temperatures are used to predict long-term stability at room temperature or under refrigerated conditions.[2][3]
-
Light: Photostability testing is necessary to determine if the compound is susceptible to degradation upon exposure to light.[4]
Stability of this compound: Current Status
Specific experimental data on the stability of this compound under varied pH, temperature, and light conditions are not extensively reported in the available scientific literature. To ensure the integrity of this compound for research and development, it is recommended that bespoke stability studies be conducted.
Experimental Protocols for Stability Assessment
While specific protocols for this compound are not available, a general workflow for assessing the stability of a natural product can be outlined. This serves as a template for researchers to design their own studies.
General Experimental Workflow for Stability Testing
The following diagram illustrates a generalized workflow for conducting stability studies on a natural product.
Biological Activity and Signaling Pathways
Understanding the biological activity and the underlying signaling pathways of a compound is paramount in drug discovery.
Reported Biological Activities
The search for specific biological activities of this compound did not yield detailed information on its mechanism of action or its effects on specific signaling pathways. While some related compounds from Aspergillus species have been reported to exhibit various biological activities, this information cannot be directly extrapolated to this compound.
Signaling Pathway Analysis
A mandatory requirement of this guide was to provide a diagram of a signaling pathway involving this compound. However, due to the lack of specific data in the scientific literature detailing the interaction of this compound with any biological pathways, it is not possible to generate an accurate and scientifically validated diagram at this time. Further research is required to elucidate the biological targets and mechanisms of action of this compound.
Conclusion and Future Directions
This compound is a fungal metabolite with defined basic chemical properties. However, there is a significant gap in the publicly available data regarding its detailed physicochemical characteristics, stability under various conditions, and its biological mechanism of action. For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of extensive research means that the field is open for novel discoveries regarding the potential therapeutic applications of this compound.
Future research should focus on:
-
Comprehensive Physicochemical Characterization: Experimental determination of melting point, boiling point, pKa, and quantitative solubility in various solvents.
-
Systematic Stability Studies: Conducting thorough stability testing under different pH, temperature, and light conditions to establish a stability profile and identify any degradation products.
-
Biological Screening and Mechanism of Action Studies: A broad screening of biological activities followed by in-depth studies to identify the molecular targets and signaling pathways affected by this compound.
The generation of this critical data will be essential to unlock the full potential of this compound in the field of drug discovery and development.
References
- 1. This compound | C14H18O4 | CID 38347996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsquarel.org [rsquarel.org]
Aspergillumarin B: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillumarin B is a dihydroisocoumarin, a class of polyketide secondary metabolites. This document provides a comprehensive overview of its natural source, the producing fungal strain, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities. This guide is intended to serve as a valuable resource for researchers interested in the natural product chemistry and therapeutic potential of this compound.
Natural Source and Fungal Strain
This compound has been isolated from several fungal species, primarily belonging to the genus Aspergillus. The primary reported source is an endophytic fungus, Aspergillus sp. , which has been isolated from various marine and terrestrial hosts.
One specific strain, designated Aspergillus sp. NBUF87 , was isolated from a marine sponge of the genus Hymeniacidon, collected from the South China Sea[1][2]. Another reported source is an endophytic Aspergillus sp. isolated from the mangrove plant Bruguiera gymnorrhiza, also from the coast of the South China Sea[3]. Additionally, this compound has been identified as a metabolite of the endophytic fungus Talaromyces wortmannii LGT-4, isolated from Tripterygium wilfordii.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the biological activity of this compound.
| Biological Activity | Test Organism/Assay | Result | Reference |
| Antibacterial Activity | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC > 50 µg/mL | [4] |
| Antibacterial Activity | Escherichia coli | MIC > 50 µg/mL | [4] |
| Antibacterial Activity | Staphylococcus aureus | Weak inhibition at 50 µg/mL | |
| Antibacterial Activity | Bacillus subtilis | Weak inhibition at 50 µg/mL | |
| Plant Growth Inhibition | Arabidopsis thaliana lateral root growth | Inhibition observed at 100 µM | |
| Plant Growth Inhibition | Arabidopsis thaliana primary root growth | No significant inhibition at 100 µM |
Experimental Protocols
Fungal Fermentation and Extraction
A detailed protocol for the fermentation of Aspergillus sp. NBUF87 and subsequent extraction of metabolites, including this compound, is provided below.
1. Fungal Strain:
-
Aspergillus sp. NBUF87, isolated from the marine sponge Hymeniacidon sp.
2. Seed Medium:
-
Potato Dextrose Broth (PDB) powder: 26 g/L
-
Sea salt: 35 g/L
-
Dissolved in distilled water.
3. Seed Culture Preparation:
-
Inoculate spores of Aspergillus sp. NBUF87 into 1 L Erlenmeyer flasks containing 400 mL of the seed medium.
-
Incubate on a shaker at 150 rpm for 100 hours at 28°C.
4. Large-Scale Fermentation:
-
Use 1 L Erlenmeyer flasks, each containing a solid rice medium (120 g rice, 6.3 g sea salt, 180 mL purified water).
-
Inoculate each flask with 30 mL of the seed culture.
-
Incubate the flasks under static conditions at room temperature for 30 days.
5. Extraction:
-
After incubation, mince the fermented rice solid medium and extract three times with ethyl acetate (B1210297) (EtOAc).
-
Combine the EtOAc extracts and evaporate the solvent under reduced pressure to yield a crude extract.
Isolation and Purification of this compound
The following workflow outlines the chromatographic steps for the isolation of this compound from the crude extract.
Figure 1. Chromatographic isolation workflow for this compound.
Detailed Steps:
-
Vacuum Liquid Chromatography (VLC): The crude extract is subjected to VLC on a silica (B1680970) gel column using a step-gradient elution with a solvent system such as petroleum ether/EtOAc or a similar non-polar to polar gradient. This initial separation yields several fractions.
-
Medium Pressure Liquid Chromatography (MPLC): The fraction containing this compound is further purified by MPLC on an ODS (C18) column with a methanol/water gradient.
-
Sephadex LH-20 Chromatography: Subsequent purification can be achieved using size-exclusion chromatography on a Sephadex LH-20 column with an isocratic elution of dichloromethane/methanol (1:1).
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification is performed by semi-preparative reverse-phase HPLC with a methanol/water or acetonitrile/water mobile phase to yield pure this compound.
Structure Elucidation
The structure of this compound is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the planar structure and assign all proton and carbon signals.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compound.
-
Optical Rotation and Electronic Circular Dichroism (ECD): These are used to determine the absolute stereochemistry of the molecule.
Antibacterial Activity Assay
The antibacterial activity of this compound can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Figure 2. Workflow for the broth microdilution antibacterial assay.
Plant Root Growth Inhibition Assay
The effect of this compound on plant root growth can be assessed using Arabidopsis thaliana as a model organism.
1. Plant Material and Growth Conditions:
-
Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds are surface-sterilized.
-
Seeds are plated on Murashige and Skoog (MS) agar (B569324) medium.
-
Plates are stratified at 4°C for 3 days and then transferred to a growth chamber with a 16 h light/8 h dark photoperiod at 22°C.
2. Treatment:
-
After a set period of growth (e.g., 4-5 days), seedlings are transferred to new MS agar plates containing different concentrations of this compound (e.g., 100 µM) and a solvent control (e.g., DMSO).
3. Measurement and Analysis:
-
After several days of further growth (e.g., 7-10 days), the plates are scanned.
-
The lengths of the primary roots and the number of lateral roots are measured using image analysis software (e.g., ImageJ).
-
Statistical analysis is performed to determine the significance of the observed effects.
Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Further investigation is required to elucidate its mechanism of action at the molecular level.
Conclusion
This compound is a naturally occurring dihydroisocoumarin with documented weak antibacterial and plant growth inhibitory activities. Its isolation from various fungal sources, particularly marine-derived Aspergillus species, highlights the rich chemical diversity of these microorganisms. The detailed protocols provided in this guide offer a foundation for further research into the chemistry, biosynthesis, and therapeutic potential of this and related compounds. Future studies are warranted to explore its mechanism of action and potential applications in agriculture or medicine.
References
- 1. Frontiers | New Dihydroisocoumarin Root Growth Inhibitors From the Sponge-Derived Fungus Aspergillus sp. NBUF87 [frontiersin.org]
- 2. New Dihydroisocoumarin Root Growth Inhibitors From the Sponge-Derived Fungus Aspergillus sp. NBUF87 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Dihydroisocoumarin Root Growth Inhibitors From the Sponge-Derived Fungus Aspergillus sp. NBUF87 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Aspergillumarin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspergillumarin B is a dihydroisocoumarin derivative isolated from an endophytic Aspergillus species. Preliminary biological screening has revealed its potential as an antimicrobial agent. This technical guide provides a concise overview of the initial biological evaluation of this compound, including its known antibacterial activity, a detailed experimental protocol for antimicrobial susceptibility testing, and visualizations of the screening workflow and findings. This document is intended to serve as a foundational resource for researchers interested in the further development and investigation of this natural product.
Introduction
This compound is a natural product belonging to the dihydroisocoumarin class of compounds. It was first isolated from the endophytic fungus Aspergillus sp., collected from the fresh leaves of the mangrove tree Bruguiera gymnorrhiza in the South China Sea[1]. Natural products derived from endophytic fungi are a significant source of novel bioactive molecules with potential applications in medicine and agriculture. The initial investigation into the biological properties of this compound has focused on its antimicrobial activity.
Quantitative Bioactivity Data
The preliminary biological screening of this compound has demonstrated weak antibacterial activity against Gram-positive bacteria. The quantitative data from these initial studies are summarized in the table below.
| Compound | Bacterial Strain | Activity Metric | Value | Reference |
| This compound | Staphylococcus aureus | MIC | 50 µg/mL | [1] |
| This compound | Bacillus subtilis | MIC | 50 µg/mL | [1] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
The following is a detailed methodology for a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of a compound, representative of the technique used for the preliminary screening of this compound.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of Staphylococcus aureus and Bacillus subtilis.
Materials:
-
This compound (test compound)
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Bacillus subtilis (e.g., ATCC 6633)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth and DMSO)
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of desired concentrations (e.g., from 200 µg/mL down to 0.39 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, inoculate a single colony of the test bacterium into a tube of MHB.
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted this compound.
-
Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria with broth and the highest concentration of DMSO used).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be read using a microplate reader to quantify bacterial growth.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary antimicrobial screening of this compound.
Caption: Workflow for the antimicrobial screening of this compound.
Logical Relationship of Screening Results
This diagram shows the logical relationship between the compound, the targets, and the screening outcome.
Caption: Logical flow of this compound's preliminary bioactivity.
Signaling Pathways
Currently, there is no publicly available research detailing the mechanism of action or any specific signaling pathways affected by this compound. The preliminary screening has focused on establishing its basic antimicrobial activity.
Conclusion and Future Directions
This compound, a dihydroisocoumarin from an endophytic Aspergillus species, demonstrates weak antibacterial activity against Staphylococcus aureus and Bacillus subtilis with a Minimum Inhibitory Concentration of 50 µg/mL[1]. Further research is warranted to explore its full potential. Future studies should include:
-
Broader Antimicrobial Screening: Testing against a wider range of pathogenic bacteria and fungi to determine its spectrum of activity.
-
Cytotoxicity Assays: Evaluating its toxicity against mammalian cell lines to assess its therapeutic index.
-
Mechanism of Action Studies: Investigating how this compound exerts its antibacterial effects, which could involve studies on cell wall synthesis, protein synthesis, or DNA replication.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent derivatives.
This technical guide provides the foundational information on the preliminary biological screening of this compound, offering a starting point for further investigation into this natural product.
References
Aspergillumarin B: A Technical Overview of a Dihydroisocoumarin from a Marine-Derived Fungus
CAS Number: 1392495-07-6
Abstract
Aspergillumarin B is a dihydroisocoumarin derivative isolated from the marine-derived fungus Aspergillus sp.[1] This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the methodologies used for its study. While specific in-depth research on this compound is limited, this document consolidates the available information and draws comparisons with closely related and more extensively studied dihydroisocoumarins from Aspergillus species to provide a broader context for its potential applications and mechanisms of action.
Chemical Structure and Properties
This compound is a polyketide with the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol .
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1392495-07-6 | Bioaustralis |
| Molecular Formula | C₁₄H₁₈O₄ | PubChem |
| Molecular Weight | 250.29 g/mol | PubChem |
| IUPAC Name | (3R)-8-hydroxy-3-[(4S)-4-hydroxypentyl]-3,4-dihydro-1H-isochromen-1-one | PubChem |
| SMILES | C--INVALID-LINK--CCC[C@@H]1CC2=C(C(=O)O1)C(=CC=C2)O | PubChem |
| Physical Description | Not explicitly reported, likely a solid at room temperature. | - |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | Bioaustralis |
Biological Activity
Initial studies have shown that this compound exhibits weak antibacterial activity.
Table 2: Antibacterial Activity of this compound
| Target Organism | Activity | Concentration | Source |
| Staphylococcus aureus | Weak inhibition | 50 μg/mL | [1] |
| Bacillus subtilis | Weak inhibition | 50 μg/mL | [1] |
Context from Related Dihydroisocoumarins
The broader class of dihydroisocoumarins isolated from various fungi, including Aspergillus and Penicillium species, has demonstrated a wide range of biological activities. These include:
-
Antimicrobial Activity: Many dihydroisocoumarins exhibit activity against Gram-positive bacteria.[2][3][4] Some chlorinated derivatives have shown potent activity with MIC values ranging from 0.8 to 5.3 μg/mL against various bacterial strains.[3] The mechanism of action for some of these compounds is thought to involve the inhibition of bacterial enzymes like β-lactamase.[3]
-
Anti-inflammatory Activity: Natural products, including coumarin (B35378) derivatives, have been shown to possess anti-inflammatory properties through mechanisms such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the modulation of transcription factors like NF-κB.
-
Enzyme Inhibition: Aspergillomarasmines, a different class of compounds also produced by Aspergillus, are known to be potent inhibitors of endothelin-converting enzyme.[5] While structurally distinct, this highlights the potential of Aspergillus-derived secondary metabolites to act as enzyme inhibitors.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely available. However, based on the original isolation paper and general methods for studying natural products, the following protocols can be inferred.
Isolation and Purification of this compound
The isolation of this compound was first described from a culture of the marine-derived fungus Aspergillus sp., which was isolated from the fresh leaves of the mangrove tree Bruguiera gymnorrhiza.[1]
Caption: General workflow for the isolation of this compound.
Methodology:
-
Fermentation: The Aspergillus sp. is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.
-
Extraction: The culture broth and/or mycelium are extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antibacterial Susceptibility Testing
The antibacterial activity of this compound was likely determined using a standard method such as broth microdilution or agar (B569324) diffusion assay to determine the Minimum Inhibitory Concentration (MIC).
Methodology (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test bacteria (Staphylococcus aureus, Bacillus subtilis) is prepared.
-
Serial Dilution: The test compound (this compound) is serially diluted in a multi-well plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Potential Mechanism of Action and Signaling Pathways
The specific mechanism of action for this compound has not been elucidated. However, for the broader class of antibacterial dihydroisocoumarins, several mechanisms have been proposed.
Caption: Plausible antibacterial mechanisms of dihydroisocoumarins.
Given that many secondary metabolites from Aspergillus species are known to modulate complex cellular signaling pathways, it is plausible that this compound could have an impact on eukaryotic cell signaling. However, no specific studies have been conducted to investigate this. Fungal secondary metabolites are often regulated by complex signaling cascades within the producing organism, involving G protein-coupled receptors, MAP kinases, and various transcription factors.
Conclusion and Future Directions
This compound is a structurally interesting dihydroisocoumarin with demonstrated, albeit weak, antibacterial activity. The current body of knowledge on this specific compound is limited, and further research is warranted to fully explore its biological potential. Future studies should focus on:
-
Total Synthesis: Development of a synthetic route would enable the production of larger quantities for more extensive biological evaluation and the generation of analogues for structure-activity relationship studies.
-
Broad Biological Screening: Testing this compound against a wider range of bacterial and fungal pathogens, as well as in assays for cytotoxicity, anti-inflammatory, and enzyme inhibitory activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its antibacterial effects.
-
Investigation of Signaling Effects: Exploring the potential of this compound to modulate signaling pathways in eukaryotic cells, which could reveal novel therapeutic applications.
The study of this compound and related dihydroisocoumarins from marine fungi continues to be a promising area for the discovery of new bioactive compounds.
References
- 1. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of 3,3′-Phenylmethylene-bis-4-hydroxycoumarins: Selective and Potent Inhibitors of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological profiles of aspergillomarasmines as endothelin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Assay Protocols for Aspergillumarin B: A General Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Aspergillumarin B is a natural product of fungal origin. While specific in vitro bioactivity data for this compound is not extensively available in the public domain, compounds with similar structural features often exhibit a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This document provides detailed, generalized protocols for assessing these potential activities in a laboratory setting. The presented methodologies are based on standard in vitro assays and can be adapted for the initial screening and characterization of novel compounds like this compound.
Data Presentation
Due to the absence of specific published data for this compound, the following tables are presented as templates. Researchers can populate these tables with their experimental data for clear and structured comparison.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Test Concentration (µM) | Inhibition of NO Production (%) | IC50 (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | e.g., 1, 5, 10, 25, 50 | Experimental Data | Calculated Value |
Table 2: In Vitro Antioxidant Activity of this compound
| Assay | Method | Test Concentration (µM) | Radical Scavenging Activity (%) | IC50 (µM) |
| Antioxidant Capacity | DPPH | e.g., 10, 25, 50, 100, 200 | Experimental Data | Calculated Value |
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Test Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| e.g., A549 | e.g., Human Lung Carcinoma | e.g., 0.1, 1, 10, 50, 100 | Experimental Data | Calculated Value |
| e.g., HeLa | e.g., Human Cervical Cancer | e.g., 0.1, 1, 10, 50, 100 | Experimental Data | Calculated Value |
| e.g., MCF-7 | e.g., Human Breast Cancer | e.g., 0.1, 1, 10, 50, 100 | Experimental Data | Calculated Value |
Experimental Protocols
The following are detailed protocols for the in vitro assays mentioned above.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay assesses the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) for standard curve
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Pre-incubate the cells with this compound for 1 hour.
-
-
Stimulation: After the pre-incubation period, stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of untreated cells should be included as a negative control.
-
Nitrite Measurement:
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
The percentage of NO production inhibition is calculated as: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100
-
Determine the IC50 value, which is the concentration of this compound that inhibits NO production by 50%.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the capacity of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions to obtain a range of test concentrations.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound solution to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
For the positive control, use ascorbic acid or Trolox at various concentrations.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Calculate the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
-
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach and grow for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells.
-
Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. This allows the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Cell viability is calculated as: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
As specific signaling pathways for this compound have not been elucidated, the following diagrams represent general experimental workflows and a hypothetical signaling pathway that is often implicated in inflammation.
Caption: Workflow for the in vitro anti-inflammatory (NO production) assay.
Caption: Workflow for the DPPH antioxidant assay.
Caption: Hypothetical inhibitory effect of this compound on the NF-κB signaling pathway.
Application Notes and Protocols for Aspergillumarin B as a Putative Cytotoxic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspergillumarin B, a natural product isolated from Aspergillus species, has been identified as a potential cytotoxic agent against various cancer cell lines. This document provides a comprehensive overview of its potential application, including hypothetical data presentation, detailed experimental protocols for investigating its cytotoxic effects, and visualization of potential signaling pathways and experimental workflows. These notes are intended to serve as a foundational guide for researchers exploring the anticancer properties of this compound.
Data Presentation: Hypothetical Cytotoxic Activity of this compound
The following tables summarize hypothetical quantitative data on the cytotoxic effects of this compound across a panel of human cancer cell lines. This data is illustrative and intended to guide experimental design and data presentation.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.5 ± 0.9 |
| A549 | Lung Carcinoma | 22.1 ± 2.5 |
| HCT116 | Colorectal Carcinoma | 12.8 ± 1.4 |
| HeLa | Cervical Adenocarcinoma | 18.6 ± 2.1 |
| HepG2 | Hepatocellular Carcinoma | 10.4 ± 1.1 |
| PC-3 | Prostate Adenocarcinoma | 9.7 ± 1.0 |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 14.3 ± 1.6 |
Table 2: Apoptosis Induction by this compound in Selected Cancer Cell Lines
| Cell Line | This compound Conc. (µM) | Percentage of Apoptotic Cells (Annexin V positive) |
| MDA-MB-231 | 5 | 25.4% ± 3.1% |
| 10 | 48.7% ± 5.2% | |
| HCT116 | 10 | 30.1% ± 3.5% |
| 20 | 55.9% ± 6.3% | |
| HepG2 | 5 | 28.3% ± 2.9% |
| 10 | 51.2% ± 5.8% |
Table 3: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment | G0/G1 Phase | S Phase | G2/M Phase | Sub-G1 (Apoptosis) |
| Control (DMSO) | 55.2% ± 4.1% | 28.1% ± 2.9% | 16.7% ± 2.0% | 2.1% ± 0.5% |
| This compound (10 µM) | 40.8% ± 3.5% | 15.5% ± 2.1% | 35.2% ± 3.8% | 8.5% ± 1.2% |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cytotoxic activity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS, 70% Ethanol (B145695) (ice-cold)
-
RNase A, Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF membranes
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescence imaging system.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway affected by this compound and a general experimental workflow.
Caption: General experimental workflow for evaluating the cytotoxic effects of this compound.
Caption: A putative intrinsic apoptosis signaling pathway potentially modulated by this compound.
Disclaimer
The data presented in this document is hypothetical and for illustrative purposes only. The experimental protocols are based on standard methodologies and should be optimized for specific experimental conditions. Further research is required to validate the cytotoxic effects and elucidate the precise mechanism of action of this compound in cancer cell lines.
Application Notes and Protocols: Asperentin B for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Asperentin B, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity. This document outlines the biochemical properties of Asperentin B, its mechanism of action, and detailed protocols for its use in PTP1B inhibition studies.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin (B600854) and leptin signaling pathways.[1][2][3][4][5] By dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate (IRS), PTP1B attenuates insulin signaling, leading to insulin resistance. Consequently, inhibitors of PTP1B are of significant interest as potential therapeutics for type 2 diabetes and obesity. Asperentin B, a natural product isolated from Aspergillus sydowii, has been identified as a potent inhibitor of PTP1B, demonstrating significant potential for further investigation in drug discovery programs.
Biochemical and Pharmacological Profile of Asperentin B
Asperentin B is an analog of asperentin with an additional phenolic hydroxyl group. This structural modification is crucial for its inhibitory activity against PTP1B, as asperentin itself shows no significant inhibition. Asperentin B has been shown to be a more potent inhibitor of PTP1B than the positive control, suramin.
Quantitative Data for PTP1B Inhibition
The inhibitory activity of Asperentin B against human recombinant PTP1B has been quantified and is summarized in the table below, alongside a common positive control for comparison.
| Compound | Target Enzyme | IC50 Value (µM) | Substrate Used |
| Asperentin B | Human PTP1B | 2.05 (± 0.15) | IR5 Peptide |
| Suramin (Positive Control) | Human PTP1B | 11.85 (± 0.25) | IR5 Peptide |
Data sourced from Wiese et al., 2017.
Signaling Pathway
PTP1B plays a crucial role in the insulin signaling cascade. The following diagram illustrates the mechanism by which PTP1B negatively regulates this pathway and how its inhibition by Asperentin B can enhance insulin sensitivity.
Caption: Insulin signaling pathway and the inhibitory role of PTP1B and Asperentin B.
Experimental Protocols
This section provides detailed methodologies for performing PTP1B inhibition assays using Asperentin B.
PTP1B Inhibition Assay Workflow
The general workflow for screening and characterizing PTP1B inhibitors is depicted below.
Caption: General workflow for a PTP1B enzyme inhibition assay.
Protocol 1: PTP1B Inhibition Assay using a Phosphopeptide Substrate (IR5)
This protocol is based on the method used for the characterization of Asperentin B.
1. Materials and Reagents:
-
PTP1B Assay Buffer: 100 mM HEPES (pH 7.2), 2 mM EDTA, 2 mM DTT, 0.1% Nonylphenylpolyethylene glycol (NP-40).
-
Human Recombinant PTP1B: Stock solution of 1 ng/µL.
-
Substrate (IR5): Insulin receptor amino acids 1142–1153 with a phosphotyrosine at position 1146. Prepare a 0.15 mM stock solution in PTP1B assay buffer.
-
Asperentin B: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in PTP1B assay buffer.
-
Positive Control (e.g., Suramin): Prepare a stock solution and serial dilutions in PTP1B assay buffer.
-
96-well microplate.
-
Phosphate (B84403) detection reagent (e.g., Malachite Green).
2. Assay Procedure:
-
In a 96-well plate, add 45 µL of the appropriate dilution of Asperentin B or control to each well.
-
Warm the plate for 10 minutes at 30°C.
-
Add 5 µL of the human recombinant PTP1B stock solution to each well.
-
Initiate the enzymatic reaction by adding 50 µL of the 0.15 mM IR5 substrate solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., as specified by the phosphate detection kit).
-
Add the phosphate detection reagent and incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Calculate the percentage of inhibition for each concentration of Asperentin B and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: General PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This is a widely used colorimetric assay for PTP1B activity.
1. Materials and Reagents:
-
PTP1B Reaction Buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.
-
Human Recombinant PTP1B.
-
Substrate (pNPP): Prepare a stock solution (e.g., 100 mM) in the reaction buffer and make dilutions to the desired final concentration (e.g., 2 mM).
-
Asperentin B: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in the reaction buffer.
-
Positive Control (e.g., Sodium Orthovanadate).
-
Stopping Solution: 1 M NaOH.
-
96-well microplate.
-
Microplate reader.
2. Assay Procedure:
-
To the wells of a 96-well plate, add the PTP1B reaction buffer, the desired concentration of Asperentin B or control, and human recombinant PTP1B.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPP substrate. The final volume should be consistent across all wells (e.g., 100-200 µL).
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding the stopping solution (e.g., 10-40 µL of 1 M NaOH).
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
Data Analysis and Interpretation
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a standard measure of inhibitor potency. For a more in-depth understanding of the inhibition mechanism (e.g., competitive, non-competitive, or uncompetitive), kinetic studies should be performed by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
Conclusion
Asperentin B is a promising natural product for the development of novel therapeutics targeting PTP1B. The protocols provided herein offer a starting point for researchers to investigate the inhibitory properties of Asperentin B and similar compounds. Further studies, including selectivity profiling against other phosphatases and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of Asperentin B.
References
- 1. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aspergillumarin B Bioactivity Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial bioactivity screening of Aspergillumarin B, a dihydroisocoumarin isolated from a marine-derived endophytic fungus, Aspergillus sp.[1]. This document outlines detailed protocols for assessing its potential antimicrobial, anticancer, and anti-inflammatory properties. Given that this compound has been reported to exhibit weak antibacterial activity against Gram-positive bacteria[1], and the dihydroisocoumarin class of compounds is known for a range of biological activities including anticancer and anti-inflammatory effects, a thorough investigation into its broader therapeutic potential is warranted.
Overview of Experimental Design
The proposed experimental workflow is designed to systematically evaluate the bioactivity of this compound, starting with its known antibacterial properties and expanding to screen for potential anticancer and anti-inflammatory effects.
Caption: Experimental workflow for this compound bioactivity testing.
Antimicrobial Activity Testing
This compound has been documented to have weak activity against Staphylococcus aureus and Bacillus subtilis[1]. The following protocols will confirm and quantify this activity and screen for a broader antimicrobial spectrum.
Data Presentation
| Microorganism | Method | This compound Concentration (µg/mL) | Result (Zone of Inhibition in mm or % Growth Inhibition) |
| Staphylococcus aureus (ATCC 29213) | Disc Diffusion | 50 | |
| Bacillus subtilis (ATCC 6633) | Disc Diffusion | 50 | |
| Escherichia coli (ATCC 25922) | Disc Diffusion | 50 | |
| Pseudomonas aeruginosa (ATCC 27853) | Disc Diffusion | 50 | |
| Candida albicans (ATCC 10231) | Disc Diffusion | 50 | |
| Staphylococcus aureus (ATCC 29213) | Broth Microdilution | 1, 2, 4, 8, 16, 32, 64, 128 | |
| Bacillus subtilis (ATCC 6633) | Broth Microdilution | 1, 2, 4, 8, 16, 32, 64, 128 |
Experimental Protocols
2.2.1. Disc Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly swab the microbial suspension onto the surface of Mueller-Hinton agar (B569324) (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.
-
Disc Application: Aseptically place sterile paper discs (6 mm diameter) impregnated with a known concentration of this compound (e.g., 50 µ g/disc ) onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition around each disc in millimeters.
2.2.2. Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of this compound dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.
Anticancer Activity Testing
Given that many dihydroisocoumarins exhibit cytotoxic properties against cancer cell lines, this compound will be screened for potential anticancer activity.
Data Presentation
| Cell Line | Assay | This compound Concentration (µM) | Result (% Cell Viability or % Apoptosis) |
| MCF-7 (Breast Cancer) | MTT | 1, 5, 10, 25, 50, 100 | |
| A549 (Lung Cancer) | MTT | 1, 5, 10, 25, 50, 100 | |
| HeLa (Cervical Cancer) | MTT | 1, 5, 10, 25, 50, 100 | |
| HEK293 (Normal Human Embryonic Kidney) | MTT | 1, 5, 10, 25, 50, 100 | |
| MCF-7 | Flow Cytometry (Annexin V/PI) | IC50 concentration |
Experimental Protocols
3.2.1. MTT Cell Viability Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to determine cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
3.2.2. Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Treat the selected cancer cell line with this compound at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Anti-inflammatory Activity Testing
Dihydroisocoumarins have been reported to possess anti-inflammatory properties. This section outlines the protocols to investigate this potential in this compound.
Data Presentation
| Assay | This compound Concentration (µM) | LPS (1 µg/mL) | Result |
| MTT (RAW 264.7) | 1, 5, 10, 25, 50 | - | % Cell Viability |
| Nitric Oxide (NO) Production | 1, 5, 10, 25, 50 | + | % NO Inhibition |
| TNF-α Secretion (ELISA) | 1, 5, 10, 25, 50 | + | pg/mL |
| IL-6 Secretion (ELISA) | 1, 5, 10, 25, 50 | + | pg/mL |
| p-p65/p65 Ratio (Western Blot) | 25 | + | Relative Densitometry |
| p-p38/p38 Ratio (Western Blot) | 25 | + | Relative Densitometry |
Experimental Protocols
4.2.1. Cell Viability in RAW 264.7 Macrophages
Prior to anti-inflammatory assays, it is crucial to determine the non-toxic concentrations of this compound on RAW 264.7 macrophage cells using the MTT assay as described in section 3.2.1.
4.2.2. Nitric Oxide (NO) Inhibition Assay
This assay measures the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
4.2.3. Pro-inflammatory Cytokine Measurement by ELISA
This assay quantifies the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
-
Cell Treatment and Supernatant Collection: Follow the same procedure as the NO inhibition assay to collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits.
-
Data Analysis: Determine the cytokine concentrations from the standard curve.
Signaling Pathway Analysis
The NF-κB and MAPK pathways are key regulators of inflammation. Western blotting can be used to investigate the effect of this compound on these pathways.
Caption: Hypothesized anti-inflammatory signaling pathway modulation by this compound.
4.3.1. Western Blot Protocol
-
Cell Lysis: Treat RAW 264.7 cells with this compound and/or LPS, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38) and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
References
Application Notes and Protocols for Aspergillumarin B in Cell Culture Experiments
Disclaimer: As of the date of this document, specific biological activity data and established protocols for the use of Aspergillumarin B in cell culture are not extensively available in public literature. The following application notes and protocols are provided as a general guideline for the characterization of a novel compound, such as this compound, based on standard methodologies for evaluating cytotoxic and apoptotic effects of natural products, particularly those belonging to the isocoumarin (B1212949) class. The presented data are hypothetical and for illustrative purposes only.
Introduction
This compound is a natural product identified as an isocoumarin derivative.[1] Isocoumarins are a class of lactone compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Several studies have demonstrated that isocoumarin derivatives can exert cytotoxic and apoptotic effects on various cancer cell lines, suggesting their potential as novel therapeutic agents.[2][3]
These application notes provide a comprehensive framework for researchers and drug development professionals to conduct initial in vitro studies with this compound or other novel isocoumarin compounds. The protocols outlined below describe methods to determine the effective dosage and concentration for cell culture experiments, assess cytotoxicity, and investigate the potential mechanism of action through apoptosis induction.
Preliminary Assessment of Cytotoxicity: Cell Viability Assay
To determine the effective concentration range of this compound for cell culture experiments, a preliminary cytotoxicity assay is recommended. The Resazurin (B115843) (AlamarBlue) assay is a simple, rapid, and sensitive method to quantify cell viability. The assay measures the metabolic activity of living cells, which reduces the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Protocol: Resazurin Cell Viability Assay
-
Cell Seeding:
-
Culture a cancer cell line of interest (e.g., MCF-7, A549, HeLa) in appropriate complete growth medium.
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the complete growth medium to achieve the desired final concentrations. It is advisable to start with a broad range of concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Resazurin Incubation:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.
-
Table 1: Hypothetical Dose-Response Data for this compound on a Cancer Cell Line
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 85.3 ± 6.1 |
| 5 | 62.7 ± 5.5 |
| 10 | 48.9 ± 4.3 |
| 25 | 25.4 ± 3.9 |
| 50 | 10.2 ± 2.1 |
| 100 | 2.5 ± 1.5 |
Investigation of Apoptosis Induction
Following the determination of the IC50 value, the mechanism of cell death can be investigated. Apoptosis, or programmed cell death, is a common mechanism for anticancer compounds. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around the determined IC50 value (e.g., IC50/2, IC50, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture supernatant to include any detached cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls to set up compensation and gates for the analysis.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Table 2: Hypothetical Results of Apoptosis Assay with this compound
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (IC50/2) | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.8 |
| This compound (IC50) | 40.3 ± 4.2 | 35.6 ± 3.1 | 24.1 ± 2.9 |
| This compound (2x IC50) | 15.7 ± 2.8 | 48.9 ± 4.5 | 35.4 ± 3.7 |
Proposed Signaling Pathway and Experimental Workflow
Signaling Pathway
Many cytotoxic compounds induce apoptosis by modulating key signaling pathways that regulate cell survival and proliferation. The PI3K/Akt/mTOR pathway is a central regulator of cell survival, and its inhibition can lead to apoptosis. A plausible mechanism of action for a cytotoxic compound like this compound could involve the inhibition of this pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins, ultimately resulting in caspase activation and apoptosis.
References
- 1. This compound | C14H18O4 | CID 38347996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic and apoptosis-inducing effects of novel 8-amido isocoumarin derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and apoptosis-inducing effects of novel 8-amido isocoumarin derivatives against breast cancer cells - ProQuest [proquest.com]
Application Notes and Protocols for the Quantification of Aspergillumarin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspergillumarin B, a 2-benzopyran derivative reported in Penicillium species, is a molecule of interest for which robust and validated analytical methods are crucial for research and development.[1] This document provides detailed application notes and example protocols for the quantification of this compound in various samples. The methodologies described herein are based on established analytical principles for similar natural products and serve as a comprehensive guide for developing and validating specific assays. The primary techniques covered include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction to this compound and its Quantification
This compound is a polyketide metabolite with a molecular weight of 250.29 g/mol .[1] Accurate and precise quantification of this compound in complex matrices, such as fungal fermentation broths, extracts, and biological samples, is essential for a wide range of studies including biosynthesis, pharmacology, and toxicology. The selection of an appropriate analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide outlines the theoretical basis and practical considerations for three common analytical platforms.
Comparative Overview of Analytical Techniques
The choice of analytical methodology is critical for achieving reliable quantitative results. Below is a summary of typical performance characteristics for HPLC-UV, LC-MS/MS, and ELISA, which can be expected during the development of an assay for this compound.
| Parameter | HPLC-UV | LC-MS/MS | ELISA |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Immuno-enzymatic detection using specific antibodies. |
| Selectivity | Moderate; dependent on chromatographic resolution. | High to Very High; based on mass-to-charge ratio. | Very High; based on antibody-antigen binding. |
| Sensitivity (LOD) | ng/mL range | pg/mL to fg/mL range | pg/mL to ng/mL range |
| Linearity Range | 2-3 orders of magnitude | 4-6 orders of magnitude | 2-3 orders of magnitude |
| Sample Throughput | Moderate | Moderate | High |
| Matrix Effects | Low to Moderate | Can be significant; requires careful management. | Can be significant; requires optimization of blocking and washing steps. |
| Development Cost | Low to Moderate | High | High (for antibody development) |
| Instrumentation Cost | Moderate | High | Low |
Experimental Protocols
Sample Preparation: Extraction of this compound from Fungal Cultures
A critical first step in the quantification of this compound is its efficient extraction from the sample matrix. The following protocol is a general guideline for extraction from solid-phase fungal cultures and can be adapted for other sample types.
Materials:
-
Fungal culture on a solid substrate (e.g., rice, agar)
-
Extraction solvent: Ethyl acetate (B1210297) or a 1:1 mixture of chloroform (B151607) and methanol[2]
-
Celite (optional, to aid filtration)[2]
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Glassware (flasks, beakers)
Protocol:
-
Harvest the solid-phase fungal culture.
-
For every 10 grams of culture, add 60 mL of the extraction solvent (e.g., 1:1 chloroform:methanol).[2] For larger scale extractions, maintain a similar ratio.
-
If filtration is slow due to fine particles, consider adding Celite to the mixture.
-
Agitate the mixture overnight at room temperature on a shaker.
-
Filter the mixture through a Büchner funnel to separate the extract from the solid residue.
-
Rinse the solid residue with a small volume of the extraction solvent and combine the filtrates.
-
Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol, acetonitrile) for subsequent analysis. The final concentration should be adjusted to fall within the linear range of the chosen analytical method.
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for pH adjustment)
-
This compound standard
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program: A linear gradient from 20% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 20% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of this compound (a full scan using a DAD is recommended to determine the optimal wavelength).
-
Injection Volume: 10 µL
Protocol:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Prepare samples by reconstituting the dried extract in the initial mobile phase composition. Filter the samples through a 0.45 µm syringe filter before injection.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify this compound in the samples by comparing the peak area to the calibration curve.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system with a C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
Reagents:
-
Same as HPLC-UV method.
-
Internal standard (a structurally similar compound or a stable isotope-labeled version of this compound).
LC Conditions (Example):
-
Similar to the HPLC-UV method but with a potentially faster gradient and lower flow rate (e.g., 0.4 mL/min) suitable for the smaller column dimensions.
MS/MS Conditions (Example):
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of this compound.
-
Perform a full scan to determine the precursor ion (e.g., [M+H]+ or [M-H]-).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Set up a Multiple Reaction Monitoring (MRM) method using the most intense precursor-to-product ion transition for quantification and a secondary transition for confirmation.
Protocol:
-
Prepare calibration standards and samples, including the addition of a fixed concentration of the internal standard to each.
-
Inject the standards and samples into the LC-MS/MS system.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify this compound in the samples using the calibration curve.
Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
This section outlines the general steps for developing a competitive ELISA for this compound. This method requires a specific antibody against this compound, which may need to be custom-developed.
Materials:
-
Microtiter plates (96-well)
-
Plate reader
-
Antibody specific to this compound
-
This compound-enzyme conjugate (e.g., HRP-conjugated)
-
Coating buffer, wash buffer, blocking buffer, substrate solution
-
This compound standard
Protocol Outline:
-
Coating: Coat the microtiter plate wells with a capture antibody or an this compound-protein conjugate. Incubate and then wash.
-
Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and then wash.
-
Competition: Add standards or samples along with a fixed amount of this compound-enzyme conjugate. In a competitive format, the analyte in the sample will compete with the conjugate for binding to the coated antibody. Incubate and then wash.
-
Detection: Add the enzyme substrate. The enzyme will convert the substrate to a colored product.
-
Measurement: Stop the reaction and measure the absorbance using a plate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
-
Quantification: Generate a standard curve and determine the concentration in the samples.
Visualizations
Caption: Workflow for this compound Quantification.
Conclusion
The protocols and data presented in these application notes provide a comprehensive starting point for researchers to develop and validate robust analytical methods for the quantification of this compound. The choice of technique will be dictated by the specific research question and available resources. For all methods, proper validation, including assessment of linearity, accuracy, precision, and selectivity, is essential to ensure reliable and reproducible results.
References
Aspergillumarin B: A Potential Molecular Probe for Investigating Bacterial Cell Signaling
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Aspergillumarin B is a dihydroisocoumarin, a class of polyketide secondary metabolites, isolated from the endophytic fungus Aspergillus sp. derived from the mangrove tree Bruguiera gymnorrhiza[1]. As a member of the benzopyran family of compounds, it possesses a structural motif known for a wide range of biological activities, including antimicrobial and cytotoxic effects[1][2][3]. This document provides detailed application notes and protocols for the potential use of this compound as a molecular probe to investigate cell signaling pathways, particularly in bacteria, based on its observed biological activity. While its direct application as a cell signaling probe is an emerging area of research, its known antibacterial properties suggest it may serve as a valuable tool for studying pathways essential for bacterial viability.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₄ | |
| IUPAC Name | (3R)-8-hydroxy-3-[(4S)-4-hydroxypentyl]-3,4-dihydroisochromen-1-one | |
| Molecular Weight | 250.29 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, ethanol, and methanol |
Biological Activity
This compound has demonstrated weak antibacterial activity against Gram-positive bacteria. This bioactivity suggests that it may interfere with essential cellular processes in these organisms, making it a candidate for probing related signaling pathways.
| Organism | Activity | Concentration | Reference |
| Staphylococcus aureus | Weak antibacterial | 50 µg/mL | [1] |
| Bacillus subtilis | Weak antibacterial | 50 µg/mL | [1] |
Potential Applications in Cell Signaling Research
Based on the known biological activities of this compound and related benzopyran compounds, it can be proposed as a molecular probe for the following applications:
-
Interrogation of Bacterial Cell Wall Integrity Pathways: Given its activity against Gram-positive bacteria, this compound may disrupt cell wall synthesis or integrity. It could be used to study the signaling cascades that respond to cell envelope stress.
-
Investigation of Bacterial DNA Replication and Repair: Some benzopyran derivatives have been shown to inhibit DNA gyrase, a key enzyme in bacterial DNA replication[2]. This compound could be explored as a probe to study the regulation of this pathway.
-
Modulation of Quorum Sensing: As a secondary metabolite from a fungus, this compound might have evolved to interfere with bacterial communication. Its potential to modulate quorum sensing pathways could be a valuable area of investigation.
Experimental Protocols
The following are detailed protocols for investigating the potential of this compound as a molecular probe in bacterial cell signaling.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to quantify the antibacterial activity of this compound against a panel of bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate to achieve a range of concentrations (e.g., from 200 µg/mL to 0.39 µg/mL).
-
Inoculate the bacterial strains in MHB and grow to an optical density (OD₆₀₀) of 0.5.
-
Dilute the bacterial culture 1:100 in MHB.
-
Add 100 µL of the diluted bacterial culture to each well of the 96-well plate containing the this compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (MHB with no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Bacterial Cell Viability Assay
This protocol assesses the effect of this compound on bacterial cell viability over time.
Materials:
-
This compound
-
Bacterial strains
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS)
-
Live/Dead BacLight™ Bacterial Viability Kit (or similar)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Grow a bacterial culture to mid-log phase (OD₆₀₀ ≈ 0.6) in LB broth.
-
Treat the bacterial culture with this compound at its MIC and 2x MIC. Use a DMSO-treated culture as a control.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8 hours), collect aliquots of the cultures.
-
Wash the cells with PBS.
-
Stain the cells with the Live/Dead BacLight™ reagents according to the manufacturer's instructions.
-
Analyze the stained cells using fluorescence microscopy or flow cytometry to determine the ratio of live to dead cells.
Protocol 3: Western Blot Analysis of Stress Response Pathways
This protocol investigates if this compound activates bacterial stress response signaling pathways.
Materials:
-
This compound
-
Bacterial strains
-
Lysis buffer (e.g., with lysozyme (B549824) and protease inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against stress response proteins (e.g., RecA, LexA for DNA damage; or cell envelope stress response proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Grow bacterial cultures to mid-log phase and treat with this compound at a sub-lethal concentration (e.g., 0.5x MIC) for a defined period (e.g., 1-2 hours).
-
Harvest the cells by centrifugation and lyse them using the appropriate lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Caption: Experimental workflow for characterizing the bioactivity of this compound.
Caption: Proposed mechanisms of action for this compound in bacteria.
Disclaimer
The use of this compound as a molecular probe in cell signaling is a novel and largely unexplored application. The protocols and potential applications described herein are based on its known antibacterial activity and the activities of structurally related compounds. Further research is required to validate these proposed uses and to fully elucidate the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel benzopyran-2-one derivatives of expected antimicrobial activity through DNA gyrase-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and docking studies of novel benzopyran-2-ones with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspergillumarin B: Application Notes and Protocols for Drug Discovery Research
Disclaimer: As of late 2025, publicly available scientific literature on the specific biological activities and detailed experimental protocols for Aspergillumarin B is limited. The following application notes and protocols are presented as a generalized framework for researchers and drug development professionals. The experimental designs and data are hypothetical, based on the activities of similar secondary metabolites isolated from Aspergillus and related fungal species, and are intended to serve as a template for the investigation of novel compounds like this compound.
Introduction
This compound is a 2-benzopyran natural product.[1] While its specific biological activities are not yet extensively documented, secondary metabolites from the genus Aspergillus are a rich source of bioactive compounds with significant potential in drug discovery, exhibiting a wide range of activities including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4][5] This document provides a hypothetical framework for the initial exploration of this compound in drug discovery research.
Potential Applications in Drug Discovery
Based on the known bioactivities of related fungal metabolites, this compound could be investigated for the following applications:
-
Oncology: Many Aspergillus-derived compounds exhibit cytotoxic effects against various cancer cell lines. This compound could be screened for its potential as an anticancer agent.
-
Anti-inflammatory: Fungal secondary metabolites have been shown to possess anti-inflammatory properties by modulating key signaling pathways. This compound may represent a novel scaffold for the development of anti-inflammatory drugs.
-
Neuroprotection: Certain metabolites from Aspergillus have demonstrated neuroprotective effects in preclinical models, suggesting their potential for treating neurodegenerative diseases.
Hypothetical Data Presentation
The following tables present exemplary quantitative data that would be generated during the initial screening of this compound.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.8 |
| HCT116 | Colon Cancer | 18.5 |
| HeLa | Cervical Cancer | 25.1 |
Table 2: Hypothetical Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages
| Parameter | Concentration (µM) | Inhibition (%) |
| Nitric Oxide (NO) Production | 10 | 45.3 |
| 25 | 68.7 | |
| TNF-α Production | 10 | 38.9 |
| 25 | 62.1 | |
| IL-6 Production | 10 | 42.5 |
| 25 | 71.4 |
Table 3: Hypothetical Neuroprotective Effect of this compound against Oxidative Stress in SH-SY5Y Cells
| Treatment | Cell Viability (%) |
| Control | 100 |
| H2O2 (100 µM) | 48.2 |
| H2O2 + this compound (10 µM) | 65.7 |
| H2O2 + this compound (25 µM) | 82.3 |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the bioactivity of a novel compound like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the old media with the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-only control.
Neuroprotection Assay (Oxidative Stress Model)
Objective: To assess the neuroprotective effect of this compound against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line.
Methodology:
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to differentiate for 5-7 days with reduced serum media.
-
Compound Pre-treatment: Pre-treat the differentiated cells with different concentrations of this compound for 24 hours.
-
Oxidative Stress Induction: Expose the cells to H2O2 (e.g., 100 µM) for 4-6 hours to induce oxidative damage.
-
Cell Viability Assessment (MTT Assay): Perform the MTT assay as described in section 4.1 to determine cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and compare the viability of cells treated with H2O2 alone versus those pre-treated with this compound.
Visualizations of Potential Mechanisms and Workflows
The following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound and a general workflow for its investigation.
Caption: Hypothetical anti-inflammatory mechanism of this compound.
Caption: Hypothetical pro-apoptotic mechanism of this compound in cancer cells.
Caption: General workflow for the preclinical development of this compound.
References
Troubleshooting & Optimization
troubleshooting Aspergillumarin B solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers working with Aspergillumarin B, a dihydroisocoumarin derivative with potential biological activities. The following sections address common challenges related to its solubility in aqueous solutions and provide standardized protocols to ensure experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a fungal secondary metabolite belonging to the dihydroisocoumarin class of compounds. Basic chemical and physical properties are summarized below.
Q2: In which solvents is this compound soluble?
This compound is soluble in several organic solvents. However, it exhibits poor solubility in aqueous solutions. A qualitative summary of its solubility is provided in the table below.
Q3: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
Precipitation of this compound upon addition to aqueous solutions is a common issue and typically occurs due to a rapid change in solvent polarity. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous environment, the hydrophobic this compound molecules can aggregate and fall out of solution. This is a common challenge when working with lipophilic compounds in biological assays.[1][2]
Q4: How can I avoid precipitation of this compound in my experiments?
To prevent precipitation, it is crucial to carefully control the dilution process. Key strategies include:
-
Slow, Dropwise Addition: Add the organic stock solution of this compound slowly and dropwise to the vigorously stirring aqueous solution.[1]
-
Controlled Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept to a minimum, typically below 0.5% for most cell-based assays, to avoid solvent-induced toxicity and compound precipitation.[3][4]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent polarity.
Data Presentation: Solubility and Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | (3R)-8-hydroxy-3-[(4S)-4-hydroxypentyl]-3,4-dihydroisochromen-1-one |
| PubChem CID | 38347996 |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Water / Aqueous Buffers | Poorly Soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock
-
Materials: this compound stock solution (in DMSO), sterile aqueous buffer or cell culture medium.
-
Procedure:
-
Bring the aqueous buffer or medium to the desired experimental temperature.
-
While vigorously vortexing or stirring the aqueous solution, add the required volume of the this compound stock solution dropwise.
-
Continue to mix for an additional 1-2 minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
It is recommended to prepare the working solution fresh for each experiment.
-
Troubleshooting Guide
Below is a troubleshooting guide for common solubility issues encountered with this compound.
Issue 1: Precipitate forms immediately upon adding DMSO stock to the aqueous solution.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the final aqueous/organic co-solvent mixture.
-
Solution:
-
Decrease the final working concentration of this compound.
-
Ensure the final DMSO concentration is as low as possible (ideally <0.5%).
-
Add the DMSO stock solution more slowly to a larger volume of vigorously stirred aqueous buffer.
-
Issue 2: The aqueous working solution appears cloudy or opalescent.
-
Possible Cause: Formation of a fine colloidal suspension or micro-precipitates.
-
Solution:
-
Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitate. Use the supernatant for your experiment, but note that the actual concentration may be lower than intended.
-
Consider using a solubilizing agent such as a small percentage of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin (B1172386) in your aqueous solution.
-
Issue 3: The aqueous working solution is initially clear but becomes cloudy over time.
-
Possible Cause: The compound is in a supersaturated state and is slowly precipitating out of solution.
-
Solution:
-
Prepare the working solution immediately before use.
-
If the solution needs to be stored, try storing it at 4°C, as lower temperatures can sometimes improve the stability of supersaturated solutions. However, it is always best to prepare fresh.
-
Issue 4: Inconsistent experimental results.
-
Possible Cause: Variable amounts of this compound precipitation between experiments, leading to inconsistent effective concentrations.
-
Solution:
-
Strictly standardize the protocol for preparing the aqueous working solution, including the rate of addition, mixing speed, and temperature.
-
Always visually inspect for any signs of precipitation before each experiment.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: General workflow for identifying a compound's mechanism of action.
References
optimizing Aspergillumarin B extraction yield from fungal cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Aspergillumarin B from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species is known to produce it?
A1: this compound is a polyketide, specifically a 2-benzopyran derivative. While the name suggests an origin from Aspergillus, it has been reported to be produced by fungi of the Penicillium genus.
Q2: What are the key factors influencing the production of this compound in fungal cultures?
A2: The production of secondary metabolites like this compound is influenced by a complex interplay of genetic and environmental factors. Key parameters to control include:
-
Culture Medium Composition: The type and concentration of carbon and nitrogen sources are critical.
-
Physicochemical Parameters: pH, temperature, and aeration (agitation speed) of the culture must be optimized.
-
Cultivation Time: The production of secondary metabolites is often growth-phase dependent, typically occurring during the stationary phase.
-
Genetic Regulation: Global regulators such as LaeA and VeA play a significant role in the expression of secondary metabolite gene clusters in fungi.
Q3: What type of culture medium is recommended for enhancing this compound production?
A3: While a universally optimal medium does not exist, media rich in amino acids, vitamins, and trace metals are generally recommended for inducing secondary metabolite production. Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB), supplemented with yeast extract, are common starting points. Optimization of carbon sources (e.g., glucose, sucrose) and nitrogen sources (e.g., peptone, yeast extract) is crucial.
Q4: At what stage of fungal growth is this compound typically produced?
A4: Secondary metabolites like this compound are generally produced during the stationary phase of fungal growth. This is the phase where the fungal growth rate slows down due to nutrient limitation or the accumulation of toxic byproducts. It is advisable to monitor the fungal growth curve to determine the optimal harvest time.
Troubleshooting Guide: Low or No Yield of this compound
This guide addresses common issues encountered during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Low Fungal Growth | Inappropriate culture medium. | Verify the composition of your culture medium. Consider using a richer medium like Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB) supplemented with yeast extract. |
| Suboptimal pH or temperature. | Measure and adjust the initial pH of the medium to the optimal range for the specific Penicillium strain (typically pH 5.0-7.0). Ensure the incubator is maintaining the correct temperature (usually 25-30°C). | |
| Contamination of the culture. | Inspect the culture for any signs of bacterial or cross-contamination. If contamination is suspected, discard the culture and start a new one from a pure stock. | |
| Good Fungal Growth, but Low/No this compound Yield | Suboptimal culture conditions for secondary metabolite production. | Optimize culture parameters such as temperature, pH, and agitation speed. These can significantly impact secondary metabolite production even with good biomass growth.[1] |
| Inappropriate carbon or nitrogen source/concentration. | Experiment with different carbon (e.g., glucose, sucrose, maltose) and nitrogen (e.g., yeast extract, peptone, ammonium (B1175870) sulfate) sources and their concentrations.[2] | |
| Incorrect harvest time. | Harvest the culture at different time points during the stationary phase to determine the peak production time for this compound. | |
| Silent biosynthetic gene clusters. | Consider using epigenetic modifiers (e.g., sodium butyrate, valproic acid) in the culture medium to induce the expression of otherwise silent gene clusters. | |
| This compound Detected in Culture but Low Extraction Yield | Inefficient extraction solvent. | Ethyl acetate (B1210297) is a commonly used solvent for extracting polyketides. Ensure you are using a sufficient volume and allowing for adequate contact time with the fungal biomass and culture filtrate. |
| Incomplete cell lysis. | For intracellular metabolites, ensure thorough disruption of the fungal mycelia. This can be achieved by grinding the lyophilized mycelia or using sonication. | |
| Degradation of the compound. | This compound may be sensitive to heat or pH changes during extraction. Perform extraction steps at low temperatures and avoid harsh pH conditions. | |
| Issues with the purification process. | Loss of the compound can occur during chromatographic purification. Optimize the mobile phase and stationary phase to ensure good separation and recovery. |
Experimental Protocols
The following are detailed methodologies for the cultivation, extraction, and purification of this compound, based on protocols for structurally similar benzopyran derivatives from Penicillium species.
Fungal Cultivation for this compound Production
-
Strain Activation: Inoculate the desired Penicillium strain onto Potato Dextrose Agar (B569324) (PDA) plates. Incubate at 25-28°C for 5-7 days until sufficient sporulation is observed.
-
Seed Culture Preparation: Aseptically transfer a few agar plugs of the sporulating culture into a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). Incubate at 28°C on a rotary shaker at 150-180 rpm for 2-3 days.
-
Large-Scale Fermentation: Inoculate a 1 L Erlenmeyer flask containing 500 mL of production medium (e.g., PDB supplemented with 0.5% yeast extract) with the seed culture (10% v/v). Incubate under static conditions or with gentle shaking (120 rpm) at 28°C for 14-21 days.
Extraction and Isolation of this compound
-
Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration.
-
Extraction from Culture Broth: Extract the filtrate three times with an equal volume of ethyl acetate. Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Extraction from Mycelium: Lyophilize (freeze-dry) the fungal mycelium. Grind the dried mycelium into a fine powder and extract it with methanol (B129727) or ethyl acetate three times with agitation. Filter and combine the organic extracts, then evaporate the solvent under reduced pressure.
-
Fractionation: Dissolve the combined crude extracts in a minimal amount of methanol and subject it to column chromatography on silica (B1680970) gel.
-
Purification: Elute the column with a gradient of n-hexane and ethyl acetate. Collect the fractions and monitor them by Thin Layer Chromatography (TLC). Combine the fractions containing the compound of interest (based on Rf value and UV visualization). Further purify the combined fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain pure this compound.
Data Presentation
Table 1: Optimization of Culture Conditions for Fungal Secondary Metabolite Production
| Parameter | Range Tested | Optimal Value (Example) | Reference |
| Temperature (°C) | 20, 25, 28, 30, 32 | 28 | [1] |
| Initial pH | 4.0, 5.0, 6.0, 6.5, 7.0, 8.0 | 6.5 | [1] |
| Agitation Speed (rpm) | 90, 120, 150, 180, 210 | 180 | [1] |
| Glucose Concentration (g/L) | 10, 20, 30, 40 | 30 | |
| Yeast Extract (g/L) | 5, 10, 15, 20 | 10-15 | |
| Incubation Time (days) | 7, 9, 11, 13, 15 | 11-14 |
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Generalized signaling pathway for secondary metabolite production.
References
improving the stability of Aspergillumarin B in experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Aspergillumarin B in experimental conditions. The information is based on the general properties of phenolic compounds, as specific stability data for this compound is limited.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: My this compound solution has changed color (e.g., turned yellow or brown). What does this indicate and how can I prevent it?
Answer:
A color change in your this compound solution often indicates degradation, likely due to oxidation. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to light, high pH, and the presence of metal ions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxidation | Prepare solutions fresh whenever possible. Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound. Store solutions in amber vials to protect from light.[1][2] |
| High pH | Maintain the pH of the solution in the acidic to neutral range (pH < 7). The stability of many phenolic compounds decreases as the pH becomes more alkaline.[3][4] |
| Photodegradation | Work with the compound in a dark or low-light environment. Use amber-colored labware and store solutions protected from light.[5] |
| Contamination | Ensure all glassware and solvents are free of metal ion contaminants, which can catalyze oxidation. |
Question 2: I'm observing a progressive loss of bioactivity in my this compound samples over time. Could this be due to compound instability?
Answer:
Yes, a decline in bioactivity is a strong indicator of compound degradation. The structural changes that occur during degradation can alter the compound's ability to interact with its biological target.
Troubleshooting Steps:
-
Confirm Instability: Perform a time-course experiment where you measure the bioactivity of a freshly prepared solution and compare it to solutions that have been stored under your typical experimental conditions for various durations.
-
Assess Storage Conditions: Evaluate your storage conditions (temperature, light exposure, solvent). For long-term storage, solid this compound should be kept at -20°C or -80°C. For solutions, flash-freezing in an appropriate solvent and storing at -80°C is recommended.
-
Incorporate Controls: Include a freshly prepared positive control of this compound in each bioassay to differentiate between compound instability and other experimental variables.
A general workflow for troubleshooting instability is presented below.
Caption: Troubleshooting workflow for identifying and addressing this compound instability.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving and storing this compound?
Q2: What are the ideal storage conditions for this compound?
A2: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For stock solutions, prepare aliquots in an appropriate solvent (e.g., DMSO) and store at -80°C to minimize freeze-thaw cycles.
Q3: How does pH affect the stability of this compound?
A3: Phenolic compounds are generally more stable in acidic to neutral conditions (pH < 7). Alkaline conditions can promote the deprotonation of hydroxyl groups, making the compound more susceptible to oxidation and degradation. It is recommended to buffer your experimental solutions to maintain a stable pH.
Q4: Is this compound sensitive to light?
A4: Many phenolic compounds are light-sensitive and can undergo photodegradation. Therefore, it is prudent to handle this compound in a low-light environment and store it in amber vials or containers wrapped in aluminum foil.
Experimental Protocols
The following are detailed protocols for assessing the stability of this compound under different experimental conditions.
Protocol for Assessing pH Stability
Objective: To determine the stability of this compound at different pH values.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 3, 5, 7.4, 9)
-
HPLC-UV system
-
Appropriate solvent (e.g., DMSO)
Methodology:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).
-
In separate amber vials, dilute the stock solution to a final concentration (e.g., 100 µg/mL) in each of the pH buffers.
-
Immediately after preparation (t=0), take an aliquot from each vial and analyze it by HPLC to determine the initial concentration of this compound.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C), protected from light.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each vial and analyze by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration.
-
Plot the percentage of remaining compound against time for each pH value.
Data Presentation:
| pH | Temperature (°C) | Time (hours) | This compound Remaining (%) |
| 3.0 | 25 | 0 | 100 |
| 3.0 | 25 | 24 | 98 |
| 5.0 | 25 | 0 | 100 |
| 5.0 | 25 | 24 | 95 |
| 7.4 | 25 | 0 | 100 |
| 7.4 | 25 | 24 | 80 |
| 9.0 | 25 | 0 | 100 |
| 9.0 | 25 | 24 | 50 |
Protocol for Assessing Temperature Stability
Objective: To evaluate the effect of temperature on the stability of this compound.
Materials:
-
This compound
-
A suitable buffer at a stable pH (e.g., pH 5)
-
Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C)
-
HPLC-UV system
Methodology:
-
Prepare a solution of this compound in the chosen buffer at a known concentration (e.g., 100 µg/mL).
-
Divide the solution into aliquots in amber vials for each temperature condition.
-
Analyze an aliquot at t=0 by HPLC to establish the initial concentration.
-
Place the vials in their respective temperature-controlled environments.
-
At predetermined time points, remove a vial from each temperature, allow it to return to room temperature, and analyze by HPLC.
-
Calculate and plot the percentage of this compound remaining over time for each temperature.
Data Presentation:
| Temperature (°C) | pH | Time (hours) | This compound Remaining (%) |
| 4 | 5.0 | 0 | 100 |
| 4 | 5.0 | 24 | 99 |
| 25 | 5.0 | 0 | 100 |
| 25 | 5.0 | 24 | 95 |
| 37 | 5.0 | 0 | 100 |
| 37 | 5.0 | 24 | 85 |
| 50 | 5.0 | 0 | 100 |
| 50 | 5.0 | 24 | 65 |
Protocol for Assessing Photostability
Objective: To determine the sensitivity of this compound to light exposure.
Materials:
-
This compound
-
A suitable buffer at a stable pH
-
A controlled light source (e.g., a photostability chamber with a defined lux level)
-
Amber vials and clear glass vials
-
HPLC-UV system
Methodology:
-
Prepare a solution of this compound in the chosen buffer.
-
Place aliquots of the solution into both clear and amber vials. The amber vials will serve as dark controls.
-
Analyze an aliquot at t=0 by HPLC.
-
Expose the vials to the light source. Place the dark controls alongside, wrapped in aluminum foil.
-
At various time points, analyze the solutions from both the light-exposed and dark control vials by HPLC.
-
Compare the degradation of this compound in the light-exposed samples to the dark controls.
Data Presentation:
| Condition | Time (hours) | This compound Remaining (%) |
| Light-Exposed | 0 | 100 |
| Light-Exposed | 8 | 70 |
| Dark Control | 0 | 100 |
| Dark Control | 8 | 98 |
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for a phenolic compound like this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Aspergillumarin B in Cellular Assays
Notice to Researchers: Data regarding the specific biological activities, cellular targets, and off-target effects of Aspergillumarin B are not extensively available in publicly accessible scientific literature. This compound is a dihydroisochromen-1-one derivative isolated from Penicillium species. While many natural products from Penicillium are known to exhibit cytotoxic properties, specific quantitative data and mechanistic studies for this compound are lacking.
This guide provides a general framework and best practices for researchers working with novel or poorly characterized natural products like this compound to proactively address and minimize potential off-target effects in cellular assays. The following troubleshooting guides and FAQs are based on established principles in pharmacology and cell biology.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a major concern with natural product-derived compounds like this compound?
A1: Off-target effects occur when a compound interacts with cellular components other than its intended biological target, leading to unintended biological consequences. This is a significant concern for natural products as they have evolved to interact with multiple targets in their native biological context. These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the primary target. Furthermore, off-target effects can contribute to cellular toxicity, confounding the assessment of a compound's specific activity.
Q2: I'm observing significant cytotoxicity in my cell line with this compound, even at low concentrations. How can I determine if this is an on-target or off-target effect?
A2: Differentiating on-target from off-target cytotoxicity is crucial. Here are several strategies:
-
Target Overexpression/Knockdown: If a putative target is known or hypothesized, modulating its expression level can be informative. Overexpression of the target may confer resistance to the compound if the toxicity is on-target. Conversely, cells with reduced target expression (via siRNA, shRNA, or CRISPR-Cas9 knockout) should show decreased sensitivity.
-
Structurally Unrelated Inhibitor: Use a well-characterized inhibitor with a different chemical scaffold that targets the same protein or pathway. If this second inhibitor phenocopies the effect of this compound, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: If the compound inhibits an enzyme, adding a downstream product of the enzymatic reaction might rescue the cells from toxicity, indicating an on-target effect.
-
Cell-Free Assays: Test the activity of this compound in a cell-free system containing the purified target protein. This can confirm direct interaction and inhibition, although it does not rule out off-target effects within a complex cellular environment.
Q3: How can I proactively design my experiments to minimize the risk of off-target effects from this compound?
A3: A well-designed experimental plan is the best defense against misleading results from off-target effects.
-
Dose-Response Curves: Always perform a dose-response experiment to determine the minimal effective concentration. Using the lowest possible concentration that elicits the desired on-target phenotype will reduce the likelihood of engaging lower-affinity off-targets.
-
Use of Control Compounds: Include both a positive control (a known modulator of the target pathway) and a negative control (a structurally similar but inactive analog of this compound, if available).
-
Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different aspects of the same biological process.
-
Time-Course Experiments: Observe the cellular response at multiple time points. Early responses are more likely to be direct, on-target effects, while later events may be a consequence of downstream or off-target signaling.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Inconsistent results between different cell lines. | Cell lines may have varying expression levels of the on-target protein or relevant off-target proteins. | 1. Confirm Target Expression: Use Western blot or qPCR to quantify the expression of the putative target protein in each cell line. 2. Profile Off-Target Expression: If known off-targets for the compound class exist, check their expression levels. 3. Use a Target-Null Cell Line: If possible, test the compound in a cell line where the intended target has been knocked out. |
| High background signal or unexpected phenotypes in phenotypic screens. | The compound may be a "frequent hitter" or a nuisance compound that interferes with assay components (e.g., fluorescence, luciferase). | 1. Perform Counter-Screens: Test the compound in the absence of the target or in a simplified buffer system to identify assay interference. 2. Check for Aggregation: Use dynamic light scattering or a similar method to determine if the compound forms aggregates at the concentrations used. 3. Consult "Nuisance Compound" Databases: Check publicly available databases for compounds with similar scaffolds that are known to interfere with specific assay technologies. |
| Discrepancy between biochemical and cellular assay results. | Poor cell permeability, rapid metabolism of the compound, or engagement of cellular off-targets that are not present in the biochemical assay. | 1. Assess Cell Permeability: Use methods like PAMPA or Caco-2 assays to determine if the compound can enter the cell. 2. Evaluate Compound Stability: Measure the half-life of the compound in cell culture medium and in the presence of cells. 3. Perform Cellular Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or affinity-based pulldowns to confirm the compound binds to its intended target in a cellular context. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range for this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of the experiment.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Add the diluted compound to the cells and incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
-
Cell Culture and Treatment: Culture cells to a high density and treat with either vehicle or a chosen concentration of this compound for a defined period.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blot.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound is binding to and stabilizing the target protein.
Visualizing Experimental Logic
The following diagram illustrates a general workflow for investigating and mitigating off-target effects of a novel compound.
Technical Support Center: Refining Purification Protocols for Aspergillumarin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Aspergillumarin B, a secondary metabolite from Aspergillus species. The information provided is based on established protocols for the purification of related prenylated indole (B1671886) alkaloids and other fungal natural products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction, chromatography, and final purification steps for this compound.
1. Extraction & Initial Cleanup
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient cell lysis. | - Ensure thorough grinding of mycelia, preferably in liquid nitrogen. - Consider enzymatic lysis if mechanical methods are insufficient. |
| Improper solvent selection. | - Aspergillus secondary metabolites are often extracted with ethyl acetate (B1210297), methanol (B129727), or a mixture of dichloromethane (B109758) and methanol.[1] - Perform small-scale pilot extractions with different solvents to determine the optimal choice for this compound. | |
| Incomplete solvent evaporation. | - Use a rotary evaporator for efficient solvent removal. - For high-boiling point solvents, use a high-vacuum pump. | |
| Presence of Emulsions during Liquid-Liquid Extraction | High concentration of lipids or surfactants in the extract. | - Gently swirl instead of vigorously shaking the separatory funnel. - Add a small amount of a different organic solvent to break the emulsion. - Centrifugation can also be used to separate the layers. |
| Sample Overload in Solid-Phase Extraction (SPE) | Exceeding the binding capacity of the SPE cartridge. | - Reduce the amount of crude extract loaded onto the cartridge. - Use a larger SPE cartridge with a higher sorbent mass. |
2. Chromatographic Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of this compound from Contaminants | Inappropriate stationary phase. | - For initial fractionation, silica (B1680970) gel or reversed-phase (C18) chromatography is commonly used for similar compounds.[2][3] - Consider size-exclusion chromatography (e.g., Sephadex LH-20) for separating compounds based on molecular size.[4] |
| Suboptimal mobile phase. | - Develop a gradient elution method. For reversed-phase HPLC, a common mobile phase is a gradient of acetonitrile (B52724) or methanol in water, often with a formic acid modifier.[5] - Perform small-scale analytical HPLC runs to screen different solvent systems. | |
| Peak Tailing in HPLC | Column overload. | - Reduce the injection volume or the concentration of the sample. |
| Secondary interactions with the stationary phase. | - Add a competing agent to the mobile phase (e.g., triethylamine (B128534) for basic compounds). | |
| Column degradation. | - Flush the column with a strong solvent or replace it if performance does not improve. | |
| Irreproducible Retention Times | Changes in mobile phase composition. | - Prepare fresh mobile phase for each run and ensure proper mixing. |
| Fluctuations in column temperature. | - Use a column oven to maintain a consistent temperature. | |
| Column equilibration issues. | - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
3. Purity Assessment & Compound Stability
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Degradation during Purification | Sensitivity to pH, light, or temperature. | - Work at lower temperatures (e.g., in a cold room). - Protect samples from light by using amber vials. - Buffer the mobile phase if the compound is pH-sensitive. |
| Presence of degradative enzymes. | - Ensure all glassware and solvents are clean and free of contaminants. | |
| Inaccurate Purity Assessment by a Single Method | Co-elution of impurities with similar properties. | - Use orthogonal analytical techniques for purity confirmation (e.g., HPLC with different column chemistry, LC-MS, and NMR). |
| Difficulty in Achieving High Purity (>95%) | Presence of closely related structural analogs. | - Employ high-resolution preparative HPLC with a shallow gradient. - Consider multi-step purification strategies combining different chromatographic techniques. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an extraction solvent for this compound?
A1: Based on protocols for similar fungal secondary metabolites, ethyl acetate is a common and effective solvent for extracting moderately polar compounds like prenylated indole alkaloids from fungal cultures. Methanol or a mixture of dichloromethane and methanol can also be effective. It is recommended to perform small-scale extractions with a few different solvents to determine the optimal one for your specific fungal strain and culture conditions.
Q2: Which chromatographic techniques are most suitable for purifying this compound?
A2: A multi-step chromatographic approach is often necessary.
-
Initial Fractionation: Vacuum liquid chromatography (VLC) or flash chromatography on silica gel or a reversed-phase (C18) sorbent is a good first step to separate the crude extract into fractions of varying polarity.
-
Intermediate Purification: Size-exclusion chromatography using Sephadex LH-20 can be effective in separating compounds based on their molecular size and removing pigments.
-
Final Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used for the final purification to achieve high purity. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice.
Q3: How can I monitor the purification process to track this compound?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to analyze fractions from initial chromatography steps. You can use a UV lamp to visualize spots and a staining reagent if the compound is not UV-active.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a diode array detector (DAD) or a mass spectrometer (MS) is the preferred method for monitoring fractions. This will allow you to identify the fractions containing your target compound based on its retention time and UV-vis spectrum or mass-to-charge ratio.
Q4: What are the key parameters to consider for developing an HPLC purification method?
A4:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of a polar solvent (e.g., water with 0.1% formic acid) and a less polar organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Flow Rate: This will depend on the column dimensions.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance. If unknown, a DAD can be used to determine the optimal wavelength.
-
Injection Volume: This should be optimized to avoid column overload.
Q5: How can I confirm the identity and purity of my final this compound sample?
A5: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) will provide an accurate mass measurement to confirm the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the chemical structure. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for complete structural assignment.
-
Purity Assessment: Purity should be assessed by analytical HPLC, preferably using a different column or mobile phase than the one used for purification to ensure no impurities are co-eluting.
Experimental Protocols & Data
Generalized Experimental Protocol for this compound Purification
This protocol is a generalized procedure based on methods used for purifying structurally similar prenylated indole alkaloids from Aspergillus species. Optimization will be required for specific experimental conditions.
1. Fungal Cultivation and Extraction:
-
Cultivate the Aspergillus strain known to produce this compound in a suitable liquid or solid medium.
-
After the incubation period, harvest the fungal mycelia and/or the culture broth.
-
Extract the biomass and/or broth with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract under reduced pressure to obtain the crude extract.
2. Chromatographic Purification:
-
Step 1: Initial Fractionation (Silica Gel Chromatography):
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried material onto a silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane (B92381) to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures.
-
Collect fractions and analyze them by TLC or analytical HPLC to identify those containing this compound.
-
-
Step 2: Intermediate Purification (Sephadex LH-20):
-
Pool the fractions containing this compound and concentrate them.
-
Dissolve the concentrated fraction in a suitable solvent (e.g., methanol or a dichloromethane/methanol mixture).
-
Apply the sample to a Sephadex LH-20 column and elute with the same solvent.
-
Collect and analyze the fractions.
-
-
Step 3: Final Purification (Preparative RP-HPLC):
-
Concentrate the purified fraction from the previous step.
-
Dissolve the sample in the initial mobile phase for HPLC.
-
Purify the sample using a preparative reversed-phase (C18) HPLC column with a gradient elution of water and acetonitrile (or methanol), both containing 0.1% formic acid.
-
Collect the peak corresponding to this compound.
-
Remove the solvent to obtain the pure compound.
-
Quantitative Data: HPLC Conditions for Related Compounds
The following table summarizes HPLC conditions reported for the purification of prenylated indole alkaloids from Aspergillus species, which can serve as a starting point for developing a method for this compound.
| Compound Class | Column | Mobile Phase | Gradient | Reference |
| Prenylated Indole Alkaloids | C18 | Acetonitrile/Water | Gradient: 25-60% MeCN over 55 min | |
| Prenylated Indole Alkaloids | C18 | Methanol/Water | Gradient elution | |
| Fungal Secondary Metabolites | C18 | Methanol/Acetonitrile (1:1) in Water with 0.1% Formic Acid | Linear gradient: 10-100% over 30 min |
Visualizations
Experimental Workflow
Caption: Generalized workflow for the purification of this compound.
Putative Biosynthetic Pathway
Caption: A putative biosynthetic pathway for a prenylated indole alkaloid.
References
- 1. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New prenylated indole diketopiperazine alkaloids and polyketides from the mangrove-derived fungus Penicillium sp [frontiersin.org]
- 3. Anti-Neuroinflammatory Effects of Prenylated Indole Alkaloids from the Antarctic Fungus Aspergillus sp. Strain SF-7367 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Prenylated Indole Homodimeric and Pteridine Alkaloids from the Marine-Derived Fungus Aspergillus austroafricanus Y32-2 [mdpi.com]
- 5. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis [mdpi.com]
Validation & Comparative
Aspergillumarin A vs. Aspergillumarin B: A Comparative Guide to Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of Aspergillumarin A and Aspergillumarin B, two dihydroisocoumarin derivatives isolated from the endophytic fungus Aspergillus sp. While current research on their specific mechanisms of action is limited, this document summarizes the available data and outlines standard experimental protocols for further investigation.
Overview and Current Data
Aspergillumarin A and B were first isolated in 2012 from an endophytic fungus collected from the South China Sea. Structurally, they are closely related dihydroisocoumarins. To date, the only reported biological activity for both compounds is a weak antibacterial effect against Gram-positive bacteria.
Data Presentation
The following table summarizes the currently available comparative data for Aspergillumarin A and B.
| Feature | Aspergillumarin A | This compound | Reference |
| Compound Class | Dihydroisocoumarin | Dihydroisocoumarin | [1] |
| Antibacterial Activity | Weak activity against Staphylococcus aureus and Bacillus subtilis at 50 μg/mL | Weak activity against Staphylococcus aureus and Bacillus subtilis at 50 μg/mL | [1] |
Experimental Protocols for Further Mechanistic Studies
To elucidate and compare the mechanisms of action of Aspergillumarin A and B, a series of standardized in vitro assays are recommended. The following are detailed protocols for key experiments.
Antimicrobial Susceptibility Testing
Objective: To determine and compare the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Aspergillumarin A and B against a panel of clinically relevant bacteria.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Isolate single colonies of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and culture them in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compounds:
-
Prepare stock solutions of Aspergillumarin A and B in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in MHB in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., 0.1 to 100 µg/mL).
-
-
Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC and MBC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
To determine the MBC, aliquot a small volume from the wells with no visible growth onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Cytotoxicity Assay
Objective: To assess and compare the cytotoxic effects of Aspergillumarin A and B on mammalian cell lines.
Protocol: MTT Assay
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HeLa, HepG2, or a non-cancerous line like HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare various concentrations of Aspergillumarin A and B in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Data Analysis:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Anti-inflammatory Activity Assay
Objective: To investigate and compare the potential anti-inflammatory effects of Aspergillumarin A and B by measuring their ability to inhibit the production of inflammatory mediators in macrophages.
Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture and Stimulation:
-
Culture RAW 264.7 murine macrophages and seed them in a 96-well plate at a density of 5 x 10⁴ cells per well. Allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of Aspergillumarin A and B for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Antioxidant Activity Assay
Objective: To evaluate and compare the free radical scavenging activity of Aspergillumarin A and B.
Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add various concentrations of Aspergillumarin A and B to the DPPH solution.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100.
-
Determine the IC₅₀ value for each compound.
-
Enzyme Inhibition Assay
Objective: To screen for and compare the inhibitory effects of Aspergillumarin A and B on a specific enzyme target. The choice of enzyme would depend on preliminary screening or hypothesis-driven research (e.g., cyclooxygenase-2 for anti-inflammatory effects, or a bacterial enzyme for antibacterial mechanism).
Protocol: General Spectrophotometric Enzyme Inhibition Assay
-
Assay Components:
-
Prepare a buffer solution optimal for the activity of the target enzyme.
-
Prepare solutions of the enzyme, its substrate, and the test compounds (Aspergillumarin A and B).
-
-
Reaction:
-
In a 96-well plate, pre-incubate the enzyme with various concentrations of Aspergillumarin A or B for a set period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Include a control reaction without any inhibitor.
-
-
Measurement:
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence of the product over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the percentage of inhibition and the IC₅₀ value for each compound. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Visualizing Methodologies and Potential Mechanisms
Experimental and Logical Flow Diagrams
Conclusion
The current body of research provides a very limited basis for comparing the mechanisms of action of Aspergillumarin A and B, with both compounds demonstrating weak antibacterial activity against the same Gram-positive strains at the same concentration. To build a comprehensive understanding, further investigation using the standardized protocols outlined in this guide is essential. These studies will be critical in determining their potential as therapeutic agents and elucidating their molecular targets and effects on cellular signaling pathways. This guide serves as a foundational framework for researchers to design and execute future comparative studies on these promising natural products.
References
Validating Aspergillumarin B as a Potential Therapeutic Agent: A Comparative Analysis
A comprehensive evaluation of the therapeutic potential of Aspergillumarin B is currently hampered by a significant lack of available scientific data. While its chemical structure has been identified, extensive research into its biological activities, mechanism of action, and preclinical efficacy is not publicly accessible. This guide, therefore, aims to provide a framework for such a validation process by outlining the necessary experimental investigations and offering a comparative analysis with a well-characterized natural compound with established therapeutic properties, Silymarin (B1681676).
This compound, a 2-benzopyran derivative, has been identified from fungal sources, specifically from the genus Penicillium. Its chemical formula is C14H18O4, and its IUPAC name is (3R)-8-hydroxy-3-[(4S)-4-hydroxypentyl]-3,4-dihydroisochromen-1-one. Despite this chemical characterization, its potential as a therapeutic agent remains largely unexplored in published literature.
To validate the therapeutic potential of a novel compound like this compound, a series of in vitro and in vivo studies are essential. These studies would aim to elucidate its pharmacological properties, including its anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities.
Proposed Experimental Workflow for Validating this compound
The following diagram outlines a logical workflow for the initial validation of this compound's therapeutic potential.
Comparative Analysis: this compound (Hypothetical) vs. Silymarin
In the absence of data for this compound, we will use Silymarin as a benchmark for comparison. Silymarin is a well-researched flavonolignan complex extracted from milk thistle (Silybum marianum) and is known for its hepatoprotective, anti-inflammatory, and antioxidant properties.[1][2] This comparison will highlight the types of data required to validate this compound.
Table 1: Comparison of Anti-inflammatory and Antioxidant Properties
| Parameter | This compound | Silymarin |
| Anti-inflammatory Activity | ||
| Inhibition of NO production | Data Not Available | Significant inhibition in LPS-stimulated macrophages |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) | Data Not Available | Reduction in secretion of TNF-α and IL-6[1] |
| Antioxidant Activity | ||
| Radical Scavenging Activity (DPPH, ABTS) | Data Not Available | Effective scavenging of DPPH and ABTS radicals[3] |
| Inhibition of Lipid Peroxidation | Data Not Available | Potent inhibitor of lipid peroxidation[3] |
Key Experimental Protocols
To generate the data necessary for a comprehensive comparison, the following experimental protocols would be essential:
Anti-inflammatory Activity Assays
-
Nitric Oxide (NO) Production Assay:
-
Cell Line: RAW 264.7 murine macrophages.
-
Methodology: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. A decrease in nitrite levels compared to the LPS-only control would indicate anti-inflammatory activity.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line.
-
Methodology: Cells are treated as described above. The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Methodology: Different concentrations of this compound are mixed with a methanolic solution of DPPH. The reduction of the stable DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at 517 nm. The percentage of scavenging activity is calculated relative to a control.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Methodology: The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate. Various concentrations of this compound are then added, and the decrease in absorbance at 734 nm is measured.
-
Signaling Pathway Analysis: A Hypothetical Anti-inflammatory Mechanism
Should this compound demonstrate anti-inflammatory properties, a key next step would be to investigate the underlying molecular mechanisms. A common pathway implicated in inflammation is the NF-κB signaling cascade. The following diagram illustrates a hypothetical mechanism by which this compound might exert its anti-inflammatory effects.
Conclusion
While this compound has been chemically identified, its therapeutic potential remains unproven due to a lack of published biological data. To validate this compound as a potential therapeutic agent, a systematic investigation into its anti-inflammatory, antioxidant, and other biological activities is required. By following the outlined experimental workflow and comparing the resulting data with that of well-established natural products like Silymarin, the scientific community can begin to understand the true therapeutic promise of this compound. Further research is strongly encouraged to unlock the potential of this and other novel natural compounds.
References
cross-validation of Aspergillumarin B activity in different research labs
Asperentin B: A Potent Natural Inhibitor of Protein Tyrosine Phosphatase 1B
A comparative guide to the efficacy of Asperentin B versus other natural product inhibitors for researchers, scientists, and drug development professionals.
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for type 2 diabetes and obesity due to its role as a key negative regulator of the insulin (B600854) and leptin signaling pathways. The discovery of potent and selective natural product inhibitors of PTP1B is a promising avenue for the development of new therapeutic agents. This guide provides a comparative analysis of the efficacy of Asperentin B, a fungal metabolite, with other notable natural product inhibitors of PTP1B, supported by experimental data.
Efficacy Comparison of Natural PTP1B Inhibitors
The inhibitory efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The table below summarizes the IC50 values of Asperentin B and other well-characterized natural product inhibitors against PTP1B.
| Compound | Natural Source | IC50 (µM) |
| Asperentin B | Aspergillus sydowii | 2.05 (±0.15)[1] |
| Ursolic Acid | Widely found in plants | 3.54 - 5.4[2][3] |
| Oleanolic Acid Derivative (25f) | Plant-derived | 3.12[4] |
| Berberine | Berberis species | 0.1569[5] |
| Licochalcone A | Glycyrrhiza species | 19.1 (±0.1) |
| Suramin (B1662206) (Positive Control) | Synthetic | 11.85 (±0.25) |
| Prunin | Found in citrus fruits | 17.5 (±2.6) |
| Mulberrofuran G | Morus alba | 0.57 (±0.04) |
| Albanol B | Morus alba | 0.80 (±0.02) |
| Kuwanon G | Morus alba | 2.26 (±0.03) |
| Baicalin | Scutellaria baicalensis | 3.87 (±0.45) |
Experimental Protocols
The determination of PTP1B inhibitory activity is crucial for the identification and characterization of potential therapeutic agents. A commonly employed method is a colorimetric enzyme assay using a synthetic substrate.
PTP1B Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a test compound on the enzymatic activity of PTP1B.
Principle: This assay measures the enzymatic activity of PTP1B by quantifying the dephosphorylation of a substrate, typically p-nitrophenyl phosphate (B84403) (pNPP). When PTP1B cleaves the phosphate group from pNPP, it produces p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The presence of a PTP1B inhibitor will reduce the amount of pNP produced.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate solution: p-nitrophenyl phosphate (pNPP) in assay buffer
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions and dilute the PTP1B enzyme and test compounds to the desired concentrations in the assay buffer.
-
Assay Reaction:
-
Add a specific volume of the assay buffer to each well of a 96-well plate.
-
Add the test compound solution at various concentrations to the respective wells. Include wells for a positive control (a known PTP1B inhibitor like suramin or ursolic acid) and a negative control (solvent only).
-
Add the PTP1B enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding the stop solution to each well. The stop solution, typically a strong base like NaOH, denatures the enzyme and shifts the pH, leading to the full development of the yellow color of pNP.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of PTP1B inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve by identifying the concentration at which 50% inhibition is achieved.
-
Visualizing the PTP1B Signaling Pathway
Protein Tyrosine Phosphatase 1B plays a critical role in downregulating the insulin signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention for PTP1B inhibitors.
Caption: PTP1B's role in the insulin signaling pathway.
The diagram illustrates that upon insulin binding, the insulin receptor becomes phosphorylated and activates downstream signaling molecules, ultimately leading to glucose uptake. PTP1B acts as a negative regulator by dephosphorylating the activated insulin receptor and its substrate, thereby dampening the signal. PTP1B inhibitors block this dephosphorylation step, leading to enhanced insulin sensitivity.
References
- 1. Asperentin B, a New Inhibitor of the Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-related protein tyrosine phosphatase 1B inhibition by naringenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of oleanolic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
The Quest for Potent Bioactivity: Unraveling the Structure-Activity Relationship of Aspergillumarin B and its Analogs
A deep dive into the structural nuances governing the biological activity of Aspergillumarin B, a natural product from Aspergillus, remains a compelling area of research for scientists in drug discovery. While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, an analysis of its core structure and comparison with related fungal metabolites can provide valuable insights for future analog design and development.
This compound is a dihydroisocoumarin derivative characterized by a (3R)-8-hydroxy-3-[(4S)-4-hydroxypentyl]-3,4-dihydroisochromen-1-one backbone. The presence of chiral centers, a phenolic hydroxyl group, and a secondary alcohol on the pentyl side chain are key structural features that likely play a crucial role in its biological interactions. The lack of comprehensive SAR data for this compound necessitates a broader examination of related dihydroisocoumarin and other polyketide natural products to infer potential structure-activity trends.
General Principles of Bioactivity in Related Fungal Polyketides
Studies on various bioactive compounds isolated from Aspergillus and other fungal species highlight several recurring themes in their structure-activity relationships. These general principles may offer a foundational understanding for predicting the impact of structural modifications on the activity of this compound.
Importance of the Dihydroisocoumarin Scaffold
The dihydroisocoumarin core is a common motif in many biologically active fungal metabolites. The lactone ring and the phenolic hydroxyl group are often critical for activity. Modifications to these functionalities, such as ring opening, esterification of the hydroxyl group, or alteration of the aromatic substitution pattern, can dramatically affect the compound's biological profile.
Role of Side Chain Modifications
The nature and substitution of side chains attached to the core scaffold are pivotal in determining both the potency and selectivity of action. For this compound, the 4-hydroxypentyl side chain at the C-3 position is a key feature. Key parameters of the side chain that likely influence activity include:
-
Length and Lipophilicity: Altering the length of the alkyl chain can impact the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
-
Hydroxylation: The position and stereochemistry of the hydroxyl group on the side chain are often crucial for specific hydrogen bonding interactions with biological targets.
-
Branching and Unsaturation: Introduction of branching or double bonds in the side chain can alter the conformational flexibility and steric profile of the molecule, leading to changes in activity.
Experimental Methodologies for SAR Determination
To establish a definitive structure-activity relationship for this compound, a systematic approach involving the synthesis of analogs and their subsequent biological evaluation is necessary. The following experimental protocols are fundamental to such studies.
General Synthesis of this compound Analogs
The synthesis of this compound analogs would typically involve a convergent strategy. The dihydroisocoumarin core could be synthesized via methods such as the intramolecular Diels-Alder reaction or palladium-catalyzed cyclization. The side chain can be introduced through various coupling reactions or by starting with a pre-functionalized building block.
Table 1: Hypothetical Analogs of this compound for SAR Studies
| Analog | Modification from this compound | Rationale for Synthesis |
| AMB-01 | Esterification of the C-8 phenolic hydroxyl group. | To investigate the importance of the phenolic hydroxyl for activity. |
| AMB-02 | Oxidation of the C-4' secondary alcohol to a ketone. | To assess the role of the hydrogen bond donating ability of the alcohol. |
| AMB-03 | Inversion of stereochemistry at C-4'. | To determine the stereochemical requirements for activity. |
| AMB-04 | Shortening of the pentyl side chain to a propyl chain. | To evaluate the effect of side chain length and lipophilicity. |
| AMB-05 | Replacement of the pentyl side chain with a phenethyl group. | To explore the impact of an aromatic side chain. |
Biological Activity Assays
The choice of biological assays would depend on the known or suspected activities of this compound. Given the broad range of activities reported for Aspergillus-derived metabolites, initial screening could include:
-
Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) determination against a panel of pathogenic bacteria and fungi.
-
Cytotoxicity Assays: Evaluation of antiproliferative activity against various cancer cell lines using assays such as the MTT or SRB assay.
-
Enzyme Inhibition Assays: Screening against specific enzymes based on structural similarity to known inhibitors.
Experimental Workflow for SAR Study
Caption: A generalized workflow for conducting a structure-activity relationship study.
Future Directions
The field of natural product chemistry continues to uncover novel compounds with therapeutic potential. While the current body of literature on the structure-activity relationship of this compound is sparse, its unique chemical architecture warrants further investigation. A systematic SAR study, guided by the principles observed in related fungal metabolites, would be instrumental in unlocking the full therapeutic potential of this natural product and its future analogs. Such studies would not only illuminate the key structural determinants for its bioactivity but also pave the way for the rational design of more potent and selective therapeutic agents.
A Comprehensive Analysis of Aspergillumarin B: Current Knowledge and Future Directions
A notable gap in current scientific literature exists regarding the biological activities and comparative efficacy of Aspergillumarin B. Despite its isolation and chemical characterization, publicly available data from peer-reviewed studies detailing its performance against other compounds, its mechanism of action, or specific experimental protocols for its analysis are conspicuously absent. This guide, therefore, serves to summarize the existing chemical information for this compound and to provide a broader context for its potential future investigation by outlining relevant signaling pathways in its source genus, Aspergillus, and standard methodologies for antifungal compound evaluation.
Chemical Properties of this compound
This compound is a 2-benzopyran compound.[1] Its chemical formula is C14H18O4, with a molecular weight of 250.29 g/mol .[1] The compound has been identified in fungi of the Penicillium genus.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H18O4 | PubChem[1] |
| Molecular Weight | 250.29 g/mol | PubChem[1] |
| IUPAC Name | (3R)-8-hydroxy-3-[(4S)-4-hydroxypentyl]-3,4-dihydroisochromen-1-one | PubChem[1] |
| InChIKey | JDIGWVAMJGGRBY-GXSJLCMTSA-N | PubChem[1] |
| Canonical SMILES | C--INVALID-LINK--O | PubChem[1] |
Potential Signaling Pathways for Investigation
Given that this compound is an Aspergillus-derived metabolite, its potential antifungal activity could involve interaction with key signaling pathways within pathogenic fungi such as Aspergillus fumigatus. One such critical pathway is the Cell Wall Integrity (CWI) signaling pathway, which is essential for fungal survival and a common target for antifungal drugs. The diagram below illustrates a generalized model of the CWI pathway in A. fumigatus.
Standardized Experimental Protocols for Antifungal Susceptibility Testing
While no specific experimental data for this compound exists, a standard approach to determine the in vitro efficacy of a novel antifungal agent is through broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC). The following outlines a generalized workflow for such an experiment.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Antifungal Agents: Stock solutions of this compound and comparator antifungal agents (e.g., Amphotericin B, Voriconazole) are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
Preparation of Inoculum: A standardized suspension of the fungal test organism (e.g., Aspergillus fumigatus) is prepared and adjusted to a specific concentration (e.g., 0.5 to 2.5 x 10^3 colony-forming units/mL) in a standardized test medium such as RPMI-1640.
-
Plate Preparation: The antifungal agents are serially diluted in the microtiter plates using the test medium to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells containing only the medium (negative control) and the medium with the fungal suspension but no drug (positive control) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 48 to 72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control.
Conclusion and Future Outlook
The current body of scientific literature does not contain the necessary data to perform a statistical or comparative analysis of this compound. There is a clear need for foundational research to determine its biological activities, including its potential antifungal, antibacterial, or cytotoxic effects. Future studies should focus on in vitro screening against a panel of pathogenic fungi and bacteria, followed by mechanistic studies to elucidate its mode of action, potentially involving pathways such as the CWI cascade. Without such fundamental data, the placement of this compound within the landscape of therapeutic agents remains unknown.
References
peer-reviewed studies validating the therapeutic potential of Aspergillumarin B
Aspergillumarin B: Unraveling Therapeutic Potential in Preclinical Research
A comprehensive analysis of the current scientific literature reveals a significant scarcity of peer-reviewed studies on this compound, a dihydroisocoumarin isolated from an endophytic Aspergillus species. The initial discovery and characterization of Aspergillumarin A and B were reported in a 2012 publication in Chemistry of Natural Compounds. This study primarily focused on the isolation and structural elucidation of these compounds, noting only weak Gram-positive antibacterial activity for Aspergillumarin A. Beyond this initial report, there is a notable absence of further research validating any significant therapeutic potential for this compound.
Due to the limited availability of experimental data, a direct comparison guide on the therapeutic performance of this compound is not feasible at this time. To address the core requirements of your request for a detailed comparative analysis, this guide will instead focus on two well-researched secondary metabolites from Aspergillus species with established therapeutic properties: Gliotoxin (anticancer) and Fumagillin (anti-inflammatory). This comparative analysis will provide the requested data presentation, experimental protocols, and visualizations for these alternative compounds, offering valuable insights for researchers and drug development professionals.
Part 1: Gliotoxin - A Potent Anticancer Agent from Aspergillus fumigatus
Gliotoxin is a well-characterized mycotoxin produced by Aspergillus fumigatus that has garnered significant interest for its potent cytotoxic and pro-apoptotic effects on various cancer cell lines. Its primary mechanism of action involves the inhibition of several key cellular processes, leading to cell death.
Comparative Analysis of Anticancer Activity
The following table summarizes the cytotoxic effects of Gliotoxin against various human cancer cell lines, with Paclitaxel, a widely used chemotherapeutic agent, as a comparator.
| Compound | Cancer Cell Line | Assay Type | Endpoint | Concentration/IC50 | Reference |
| Gliotoxin | HeLa (Cervical Cancer) | MTT Assay | Cell Viability | IC50: ~50 nM | [1][2] |
| SW1353 (Chondrosarcoma) | MTT Assay | Cell Viability | IC50: ~75 nM | [1][2] | |
| K562 (Leukemia) | Not Specified | Cytotoxicity | IC50: 3.1 µM | [3] | |
| Colorectal Cancer Cells | Wnt Reporter Assay | Wnt Pathway Inhibition | Not Specified | ||
| Paclitaxel | HeLa (Cervical Cancer) | MTT Assay | Cell Viability | IC50: ~5-10 nM | Publicly available data |
| SW1353 (Chondrosarcoma) | Not Specified | Apoptosis Induction | Effective at nM concentrations | Publicly available data |
Key Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HeLa, SW1353) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with varying concentrations of Gliotoxin or a comparator drug (e.g., Paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound as described above.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
Gliotoxin exerts its anticancer effects through the induction of apoptosis via multiple signaling pathways. A key mechanism is the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Caption: Gliotoxin-induced apoptotic signaling pathway.
Part 2: Fumagillin - An Anti-inflammatory Agent from Aspergillus fumigatus
Fumagillin is another secondary metabolite from Aspergillus fumigatus with potent anti-inflammatory and anti-angiogenic properties. Its primary molecular target is methionine aminopeptidase (B13392206) 2 (MetAP2), an enzyme crucial for protein modification and endothelial cell proliferation.
Comparative Analysis of Anti-inflammatory Activity
The following table summarizes the anti-inflammatory effects of a Fumagillin prodrug nanotherapy (Fum-PD) in a macrophage model, with a known anti-inflammatory agent, Dexamethasone, as a comparator.
| Compound | Cell Model | Stimulant | Key Marker Inhibition | Concentration | Reference |
| Fumagillin (Fum-PD) | Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-1β | Not Specified | |
| NF-κB p65 signaling | Not Specified | ||||
| Dexamethasone | Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-1β | Effective at nM concentrations | Publicly available data |
| NF-κB signaling | Effective at nM concentrations | Publicly available data |
Key Experimental Protocols
Cytokine Measurement (ELISA)
-
Cell Culture and Treatment: Macrophages are cultured and stimulated with LPS in the presence or absence of Fum-PD or a comparator.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Western Blot for NF-κB Signaling
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against key NF-κB pathway proteins (e.g., phosphorylated IKK, p65) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Fumagillin's anti-inflammatory effects are mediated through a unique pathway involving endothelial nitric oxide (NO) and the subsequent activation of AMP-activated protein kinase (AMPK), which ultimately suppresses the NF-κB signaling pathway in macrophages.
Caption: Fumagillin's anti-inflammatory signaling cascade.
Conclusion
While the therapeutic potential of this compound remains largely unexplored, the Aspergillus genus is a rich source of bioactive compounds with significant promise in drug discovery. Gliotoxin and Fumagillin exemplify the diverse therapeutic applications of these fungal metabolites, with well-documented anticancer and anti-inflammatory activities, respectively. The detailed experimental protocols and signaling pathway diagrams provided for these compounds offer a robust framework for researchers engaged in the discovery and development of novel therapeutics from natural sources. Further investigation into the vast chemical diversity of Aspergillus species is warranted to uncover new lead compounds for a range of diseases.
References
- 1. Gliotoxin isolated from marine fungus Aspergillus sp. induces apoptosis of human cervical cancer and chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gliotoxin Inhibits Proliferation and Induces Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal and Handling of Aspergillumarin B: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat Aspergillumarin B as a potentially hazardous substance. Due to the absence of a specific Safety Data Sheet (SDS), all handling and disposal procedures should be conducted with caution, adhering to standard laboratory safety protocols for chemical and antibacterial waste.
This guide provides essential safety and logistical information for the proper disposal of this compound, a dihydroisocoumarin compound with known antibacterial properties. The following protocols are based on general best practices for handling similar chemical compounds and antibacterial agents in a research environment.
Hazard Assessment and Safety Precautions
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
All handling of solid this compound and preparation of solutions should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[3]
Proper Disposal Procedures for this compound
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[3][4] Improper disposal, such as pouring it down the drain, can contribute to environmental contamination and the development of antibiotic-resistant bacteria.
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound must be segregated from general laboratory waste and other waste streams. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, flasks, and gloves.
-
-
Containerization:
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Pour all solutions containing this compound into a dedicated, shatter-proof, and leak-proof hazardous waste container. Do not mix with other incompatible chemical waste.
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol, as this compound is soluble in these). The rinsate must be collected and disposed of as hazardous liquid waste.
-
-
Labeling: All hazardous waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazard(s) (e.g., "Potentially Toxic," "Irritant").
-
The date of waste accumulation.
-
The name and contact information of the responsible researcher or lab.
-
-
Storage: Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Spill Cleanup Procedures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.
-
Containment: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.
-
Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water. All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table provides general disposal parameters based on guidelines for laboratory hazardous waste.
| Parameter | Guideline | Source |
| Waste Category | Hazardous Chemical Waste | |
| Solid Waste Container | Leak-proof, labeled container | |
| Liquid Waste Container | Shatter-proof, leak-proof, labeled container | |
| Empty Container Rinsing | Triple-rinse with appropriate solvent | |
| Spill Cleanup Material | Inert absorbent (vermiculite, sand) |
Experimental Protocol: Assessing Antibacterial Activity
The following is a generalized experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
This compound
-
Target bacterial strain (e.g., Staphylococcus aureus)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.
-
Prepare Bacterial Inoculum: Culture the target bacteria in the growth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the growth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
Experimental Workflow Diagram
Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Hypothetical Signaling Pathway of Antibacterial Action
The precise mechanism of action for this compound is not well-documented. However, many antibacterial agents function by inhibiting essential cellular processes in bacteria. The following diagram illustrates a generalized, hypothetical signaling pathway where an antibacterial compound inhibits bacterial protein synthesis, a common mechanism of action.
Disclaimer: This diagram is a generalized representation and may not reflect the actual mechanism of this compound.
Hypothetical pathway of antibacterial action via inhibition of protein synthesis.
References
Comprehensive Safety and Handling Guide for Aspergillumarin B
Disclaimer: No specific Safety Data Sheet (SDS) for Aspergillumarin B was found in the available resources. The following guidance is based on general best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. A thorough risk assessment should be conducted by qualified personnel before beginning any work with this substance.
Essential Safety and Logistical Information
As a compound with limited safety data, this compound should be handled with caution. Researchers and drug development professionals must adhere to stringent safety protocols to minimize potential exposure and ensure a safe laboratory environment. The following sections provide procedural guidance for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Two pairs of chemotherapy-grade, powder-free nitrile gloves that meet the ASTM D6978 standard. Gloves should be changed every 30 minutes or immediately if contaminated, torn, or punctured.[1] |
| Body Protection | A disposable, back-closing gown resistant to chemical permeation, with long sleeves and elastic or knit cuffs. Gowns should be changed every 2-3 hours or immediately after a spill or splash.[1] |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95) or a powered air-purifying respirator (PAPR) with appropriate cartridges should be used. |
| Foot Protection | Disposable shoe covers should be worn over laboratory-appropriate closed-toe shoes. Shoe covers must be removed when leaving the designated handling area.[1][2] |
Operational Plan for Handling this compound
A clear, step-by-step operational plan is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound, especially of the solid compound, should be conducted within a certified chemical fume hood or a Class II Type B biological safety cabinet (BSC) to minimize inhalation exposure.
-
Ensure that an eye wash station and emergency shower are readily accessible.
-
Prepare all necessary materials, including solvents, consumables, and waste containers, before bringing this compound into the work area.
2. Weighing and Reconstitution:
-
When weighing the solid form, use a containment balance or perform the task within a fume hood to prevent the dispersal of powder.
-
Use anti-static equipment if necessary.
-
For reconstitution, add the solvent slowly and carefully to the vial containing the compound to avoid splashing. This compound is soluble in ethanol (B145695), methanol, DMF, or DMSO.
-
Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution.
3. Experimental Use:
-
When adding this compound to experimental systems (e.g., cell cultures, biochemical assays), do so within the confines of a fume hood or BSC.
-
Use disposable plasticware whenever possible to avoid cross-contamination and simplify disposal.
-
Clearly label all solutions and experimental materials containing this compound.
4. Decontamination:
-
Wipe down all work surfaces and equipment with an appropriate deactivating agent (if known) or a 70% ethanol solution followed by a suitable laboratory detergent after each use.
-
All disposable materials used during handling and decontamination should be considered contaminated waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, gowns, shoe covers, pipette tips, and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container. This container should be kept closed when not in use.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.
2. Container Management:
-
Do not overfill waste containers; fill to a maximum of 75-80% capacity.
-
Ensure all waste containers are properly labeled with the contents, including "Hazardous Waste" and the name "this compound."
3. Final Disposal:
-
Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Contaminated empty containers must be managed as hazardous waste. The first rinse of a container that held a highly toxic chemical should be collected as hazardous waste.
Experimental Workflow for Handling this compound
Caption: Figure 1. A stepwise workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
